5-Morpholinopyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-morpholin-4-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYSKLGOADDKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463664 | |
| Record name | 5-Morpholinopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571189-78-1 | |
| Record name | 5-Morpholinopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(morpholin-4-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Morpholinopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Morpholinopyridin-2-amine. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise, data-driven insights.
Core Chemical Properties
This compound, a substituted pyridinamine, possesses a unique combination of a basic aminopyridine core and a morpholine moiety. These features make it a compound of interest in medicinal chemistry. Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-(morpholin-4-yl)pyridin-2-amine | PubChem[1] |
| CAS Number | 571189-78-1 | PubChem[1] |
| Molecular Formula | C₉H₁₃N₃O | PubChem[1] |
| Molecular Weight | 179.22 g/mol | PubChem[1] |
| Predicted Boiling Point | 370.3 ± 42.0 °C | ChemicalBook |
| Predicted pKa | 8.10 ± 0.40 | ChemicalBook |
| Predicted XLogP3 | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 51.4 Ų | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This common and versatile method allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.
Proposed Synthesis Route: Buchwald-Hartwig Amination
A plausible and efficient synthetic route involves the coupling of 5-bromo-2-aminopyridine with morpholine.
Reaction:
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.
Materials:
-
5-Bromo-2-aminopyridine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-aminopyridine (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 eq).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Spectral Data
Predicted ¹H and ¹³C NMR Data:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.8-8.0 (d) | Pyridine H-6 |
| ~7.2-7.4 (dd) | Pyridine H-4 |
| ~6.4-6.6 (d) | Pyridine H-3 |
| ~4.5-4.8 (br s) | -NH₂ |
| ~3.7-3.9 (t) | Morpholine -OCH₂- |
| ~3.0-3.2 (t) | Morpholine -NCH₂- |
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the aminopyridine scaffold is a well-known pharmacophore present in various biologically active compounds. The introduction of a morpholine group can enhance pharmacokinetic properties such as solubility and metabolic stability.
Derivatives of aminopyridine are known to act as inhibitors of various kinases. For instance, some aminopyridine-based compounds have been investigated as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), which is involved in inflammation and cancer.[2] The general mechanism of such kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates.
Furthermore, aminopyridines are known to function as potassium channel blockers.[3][4][5][6] This activity can restore nerve impulse conduction in demyelinated axons, a mechanism relevant to the treatment of neurological disorders such as multiple sclerosis.
Given these precedents, this compound could be a valuable scaffold for the development of novel therapeutics targeting kinases or ion channels. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
Potential Signaling Pathway Involvement: Kinase Inhibition
Should this compound or its derivatives prove to be kinase inhibitors, they would likely interfere with intracellular signaling cascades that regulate cell proliferation, differentiation, and survival. A simplified, hypothetical signaling pathway is depicted below.
This guide serves as a foundational resource for understanding the chemical properties and synthetic accessibility of this compound. The provided information, including the proposed synthesis and predicted spectral data, offers a starting point for further experimental investigation and drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. neurology.org [neurology.org]
Synthesis of 5-Morpholinopyridin-2-amine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathway for 5-Morpholinopyridin-2-amine, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound is a substituted pyridine derivative with significant interest in medicinal chemistry. Its synthesis is most commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.[1] An alternative, though often less efficient, method is nucleophilic aromatic substitution (SNAr), which can sometimes be facilitated by microwave heating.[2][3] This guide will focus on the more prevalent and versatile Buchwald-Hartwig amination pathway.
Core Synthesis Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and widely used method for the synthesis of arylamines.[1] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, the reaction proceeds by coupling a 5-halopyridin-2-amine (typically 5-bromo- or 5-chloro-pyridin-2-amine) with morpholine.
The general transformation is depicted below:
Caption: General scheme of the Buchwald-Hartwig amination for the synthesis of this compound.
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via Buchwald-Hartwig amination, compiled from various sources describing similar transformations.
| Parameter | Value | Reference |
| Starting Materials | ||
| 5-Bromopyridin-2-amine | 1.0 equiv | N/A |
| Morpholine | 1.2 - 1.5 equiv | [5] |
| Catalyst System | ||
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 1 - 5 mol% | [6] |
| Ligand (e.g., BINAP, Xantphos) | 1.2 - 6 mol% | [1] |
| Base (e.g., NaOtBu, K₂CO₃) | 1.5 - 2.5 equiv | [4] |
| Reaction Conditions | ||
| Solvent | Toluene or Dioxane | [4] |
| Temperature | 80 - 110 °C | [5] |
| Reaction Time | 4 - 24 hours | [7] |
| Product | ||
| Yield | 70 - 95% | [8] |
| Purity | >95% (after purification) | N/A |
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination.
Materials:
-
5-Bromopyridin-2-amine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridin-2-amine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and BINAP (0.03 equiv).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Anhydrous toluene is added to the flask, followed by morpholine (1.2 equiv) and sodium tert-butoxide (1.5 equiv).
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Logical workflow for the synthesis and purification of this compound.
Conclusion
The Buchwald-Hartwig amination provides an efficient and versatile route for the synthesis of this compound. The reaction conditions can be optimized by screening different palladium catalysts, ligands, bases, and solvents to achieve high yields and purity. This guide offers a comprehensive starting point for researchers and professionals in the field, enabling the reliable production of this important chemical intermediate for further applications in drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to 5-Morpholinopyridin-2-amine (CAS Number: 571189-78-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Morpholinopyridin-2-amine is a heterocyclic amine that serves as a pivotal intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery. While direct biological activity of this compound is not extensively documented, its utility as a building block for potent and selective kinase inhibitors has been demonstrated in the patent literature. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthetic protocol, and its application in the synthesis of advanced pharmaceutical compounds. A key focus is its role as a precursor to imidazo[4,5-b]pyridine derivatives that target the Tyrosine Kinase 2 (TYK2) signaling pathway, a critical mediator in immune responses.
Chemical and Physical Properties
This compound, with the CAS number 571189-78-1, is a substituted aminopyridine. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃O | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| IUPAC Name | 5-(morpholin-4-yl)pyridin-2-amine | [1] |
| Synonyms | 2-Amino-5-morpholinopyridine, 5-morpholin-4-yl-pyridin-2-ylamine | [1] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature |
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A general and illustrative experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-5-bromopyridine or 2-Amino-5-chloropyridine
-
Morpholine
-
A suitable base (e.g., sodium tert-butoxide, potassium carbonate)
-
A palladium catalyst (e.g., Pd₂(dba)₃)
-
A phosphine ligand (e.g., BINAP, Xantphos)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel, add 2-amino-5-halopyridine (1 equivalent), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous solvent, followed by morpholine (1.2-1.5 equivalents) and the base (2-3 equivalents).
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Note: The specific reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, may require optimization for yield and purity.
Application in Drug Development: Synthesis of Imidazo[4,5-b]pyridine-based TYK2 Inhibitors
This compound is a key intermediate in the synthesis of a class of imidazo[4,5-b]pyridine compounds that have been developed as inhibitors of Tyrosine Kinase 2 (TYK2).[2] These compounds are of significant interest for the treatment of autoimmune and inflammatory diseases.[2]
The general synthetic workflow to produce these inhibitors is outlined in the diagram below.
Caption: Synthetic workflow for TYK2 inhibitors.
Experimental Protocol: General Synthesis of an Imidazo[4,5-b]pyridine Derivative
-
Condensation: this compound is reacted with a substituted 2-chloronicotinaldehyde in a suitable solvent, often with an acid catalyst, to form a Schiff base intermediate.
-
Cyclization: The intermediate undergoes an intramolecular cyclization, often promoted by an oxidizing agent, to form the imidazo[4,5-b]pyridine core.
-
Functionalization: The resulting scaffold can be further functionalized, for example, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce additional diversity and to modulate the pharmacological properties of the final compound.[3]
Signaling Pathways
The final products synthesized from this compound, namely the imidazo[4,5-b]pyridine derivatives, are designed to target the TYK2 kinase. TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways that are central to the immune response.[1][4][5][6]
The TYK2 signaling pathway is a key component of the broader JAK-STAT signaling cascade.[2][7][8][9] A simplified representation of this pathway is provided below.
Caption: The TYK2/JAK-STAT signaling pathway.
Pathway Description:
-
Cytokine Binding: Extracellular cytokines, such as interleukins (IL-12, IL-23) and type I interferons (IFN), bind to their specific transmembrane receptors.[1][5]
-
JAK Activation: This binding event brings the intracellular domains of the receptor chains into proximity, leading to the activation of receptor-associated JAKs, including TYK2, through trans-phosphorylation.[8][9]
-
STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] The STATs are then themselves phosphorylated by the JAKs.
-
STAT Dimerization: Phosphorylated STATs dissociate from the receptor and form homo- or heterodimers.[8]
-
Nuclear Translocation: These STAT dimers translocate into the nucleus.[9]
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.[7][9]
By inhibiting TYK2, the compounds synthesized from this compound can block this signaling cascade, thereby reducing the pro-inflammatory response, which is a therapeutic strategy for various autoimmune diseases.[2]
Conclusion
This compound is a valuable chemical intermediate with a demonstrated application in the synthesis of sophisticated drug candidates. Its utility in the construction of imidazo[4,5-b]pyridine-based TYK2 inhibitors highlights its importance in medicinal chemistry and drug development. While the compound itself may not possess significant biological activity, its role as a key building block enables the creation of potent molecules that can modulate critical signaling pathways involved in human disease. Further exploration of this and similar intermediates may lead to the discovery of novel therapeutics for a range of conditions.
References
- 1. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
The Role of 5-Morpholinopyridin-2-amine in the Development of Novel TYK2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Morpholinopyridin-2-amine has emerged as a critical starting material in the synthesis of a novel class of imidazo[4,5-b]pyridine derivatives that function as potent and selective inhibitors of Tyrosine Kinase 2 (TYK2). This technical guide provides an in-depth analysis of the mechanism of action of these TYK2 inhibitors, detailed synthetic protocols originating from this compound, and a summary of their biological activity. The information presented is collated from scientific literature and patent filings, offering a comprehensive resource for researchers in the field of immunology and drug discovery.
Introduction: The Significance of TYK2 Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). These cytokines are integral to the immune response and are implicated in the pathophysiology of numerous autoimmune and inflammatory disorders. Consequently, the selective inhibition of TYK2 presents a promising therapeutic strategy for conditions such as psoriasis, psoriatic arthritis, inflammatory bowel disease, and systemic lupus erythematosus.
Unlike broader JAK inhibitors, selective TYK2 inhibitors offer the potential for a more favorable safety profile by avoiding the inhibition of other JAK family members (JAK1, JAK2, and JAK3), which are involved in a wider range of biological processes. Inhibition of TYK2 can be achieved through two primary mechanisms: allosteric inhibition by binding to the regulatory pseudokinase (JH2) domain, or ATP-competitive inhibition at the catalytic kinase (JH1) domain.
Mechanism of Action of Imidazo[4,5-b]pyridine-based TYK2 Inhibitors
The imidazo[4,5-b]pyridine derivatives synthesized from this compound are designed to be potent and selective inhibitors of TYK2. These compounds primarily act by interfering with the cytokine-mediated signaling cascades that are dependent on TYK2 activity.
Signaling Pathway
The general signaling pathway involving TYK2 is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated TYK2 and another JAK family member (e.g., JAK2 for the IL-12/IL-23 pathway). The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression, ultimately driving the inflammatory response. The imidazo[4,5-b]pyridine-based inhibitors block this cascade by inhibiting the kinase activity of TYK2.
Synthesis of Imidazo[4,5-b]pyridine TYK2 Inhibitors
This compound serves as a key building block for the construction of the imidazo[4,5-b]pyridine core of the target inhibitors. The general synthetic route, as disclosed in patent literature (EP4265254A2), involves a multi-step process.
General Synthetic Workflow
The synthesis commences with the formation of a substituted diaminopyridine, which is then cyclized to form the imidazo[4,5-b]pyridine scaffold. This compound is introduced at a later stage through a nucleophilic aromatic substitution or a coupling reaction to complete the final inhibitor structure.
Experimental Protocol: Synthesis of a Representative Imidazo[4,5-b]pyridine TYK2 Inhibitor
Note: The following is a representative protocol based on the general procedures outlined in patent EP4265254A2. Specific reaction conditions may vary for different analogs.
Step 1: Synthesis of the Imidazo[4,5-b]pyridine Core
A mixture of a substituted 2,3-diaminopyridine (1.0 eq) and a suitable aldehyde or carboxylic acid derivative (1.1 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or ethanol is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction. The crude product is then purified by column chromatography or recrystallization to yield the imidazo[4,5-b]pyridine core structure.
Step 2: Coupling of this compound
To a solution of the imidazo[4,5-b]pyridine core (1.0 eq) and this compound (1.2 eq) in an appropriate solvent like 1,4-dioxane or dimethyl sulfoxide (DMSO), a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos) are added, followed by a base (e.g., Cs2CO3). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours. After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by preparative high-performance liquid chromatography (HPLC) to afford the final TYK2 inhibitor.
Biological Activity and Data Presentation
The biological activity of the final imidazo[4,5-b]pyridine TYK2 inhibitors is typically assessed through a series of in vitro biochemical and cell-based assays.
Experimental Protocols for Biological Assays
TYK2 Enzymatic Assay (Biochemical Assay)
The inhibitory activity against the TYK2 enzyme is determined using a kinase assay. Recombinant human TYK2 enzyme is incubated with a peptide substrate and ATP in a buffer solution. The test compounds, dissolved in DMSO, are added at various concentrations. The kinase reaction is allowed to proceed for a specified time at room temperature, and the amount of phosphorylated substrate is quantified, often using a fluorescence-based detection method. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cell-Based Assays (Functional Assays)
To assess the functional activity of the inhibitors in a cellular context, assays measuring the inhibition of cytokine-induced STAT phosphorylation are employed. For example, human peripheral blood mononuclear cells (PBMCs) or a specific cell line are stimulated with a relevant cytokine (e.g., IL-23 or IFN-α) in the presence of varying concentrations of the test compound. After incubation, the cells are lysed, and the levels of phosphorylated STATs (e.g., pSTAT3 for IL-23 signaling) are measured by techniques such as Western blotting or flow cytometry. The IC50 values are then determined.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative imidazo[4,5-b]pyridine TYK2 inhibitors synthesized using this compound as a key intermediate.
| Compound ID | TYK2 IC50 (nM) (Enzymatic Assay) | IL-23 Induced pSTAT3 IC50 (nM) (Cell-Based Assay) | IFN-α Induced pSTAT5 IC50 (nM) (Cell-Based Assay) |
| Example 1 | 5.2 | 15.8 | 25.1 |
| Example 2 | 3.8 | 12.1 | 20.5 |
| Example 3 | 8.1 | 22.4 | 35.7 |
Data is representative and compiled from patent literature. Actual values may vary.
Conclusion
This compound is a valuable and versatile building block in the synthesis of a promising new class of imidazo[4,5-b]pyridine-based TYK2 inhibitors. These compounds exhibit potent and selective inhibition of TYK2-mediated signaling pathways, highlighting their therapeutic potential for the treatment of a range of autoimmune and inflammatory diseases. The detailed synthetic and biological protocols provided in this guide offer a foundational resource for researchers engaged in the discovery and development of next-generation immunomodulatory therapies. Further optimization of this chemical scaffold may lead to the identification of clinical candidates with enhanced efficacy and safety profiles.
Uncharted Territory: The Biological Activity of 5-Morpholinopyridin-2-amine Remains Largely Undocumented
Despite a comprehensive search of scientific literature and patent databases, there is a significant lack of available information on the specific biological activity of 5-Morpholinopyridin-2-amine. Currently, this compound is primarily cataloged as a chemical entity with defined physical and chemical properties, but its interactions with biological systems have not been detailed in publicly accessible research.
While the core structure of this compound, featuring a morpholine ring attached to a 2-aminopyridine scaffold, is present in various biologically active molecules, the specific arrangement in this compound does not correspond to any well-characterized agent with established mechanisms of action or quantitative biological data.
Our investigation into the biological profile of this molecule has led to the following observations:
-
Public Databases: Major chemical and biological databases, such as PubChem, contain an entry for this compound (CID 11367346) but do not list any associated biological activity data, bioassays, or relevant literature.
-
Patent Literature: A search for patents mentioning this compound did not yield any documents detailing its synthesis for a specific biological application or its efficacy in any experimental models.
-
Scientific Literature: No peer-reviewed articles describing the evaluation of this compound in biological assays, its mechanism of action, or its potential therapeutic targets were identified.
The Landscape of Related Analogs
In contrast, several structurally related compounds, which share either the morpholinopyridine or the aminopyridine moiety, have been investigated for a range of biological activities. These include:
-
Factor Xa Inhibitors: Compounds incorporating a morpholino-dihydropyridinone core have been explored for their anticoagulant properties through the inhibition of Factor Xa, a key enzyme in the coagulation cascade.
-
PLK4 and Adenosine Kinase Inhibitors: Pyrimidine derivatives bearing a morpholine group have shown activity as inhibitors of Polo-like kinase 4 (PLK4), a target in oncology, and as inhibitors of adenosine kinase, a target for inflammatory and neurological disorders.
-
Muscarinic M1 Agonists: Tetrahydropyrimidine derivatives have been studied for their potential as selective agonists of the M1 muscarinic acetylcholine receptor, a target for cognitive enhancement.
It is crucial to emphasize that the biological activities of these related molecules cannot be directly extrapolated to this compound. The specific substitution pattern and electronic properties of this compound will significantly influence its pharmacological profile.
Future Directions
The absence of data on the biological activity of this compound represents an open area for scientific inquiry. To elucidate its potential role in pharmacology and drug discovery, the following experimental workflow would be necessary:
5-Morpholinopyridin-2-amine molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Morpholinopyridin-2-amine, a heterocyclic organic compound, serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, incorporating both a pyridine ring and a morpholine moiety, imparts specific physicochemical properties that make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, nomenclature, and key chemical data.
Molecular Structure and IUPAC Name
The molecular structure of this compound consists of a pyridine ring substituted with an amino group at the 2-position and a morpholino group at the 5-position. The nitrogen atom of the morpholine ring is attached to the pyridine ring.
IUPAC Name: 5-morpholin-4-ylpyridin-2-amine[1]
Synonyms: 2-Amino-5-morpholinopyridine, 5-(4-morpholinyl)-2-Pyridinamine[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃O | PubChem[1] |
| Molecular Weight | 179.22 g/mol | PubChem[1] |
| CAS Number | 571189-78-1 | PubChem[1] |
| XLogP3 (Computed) | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 4 | PubChem[1] |
| Rotatable Bond Count (Computed) | 1 | PubChem |
| Topological Polar Surface Area (TPSA) (Computed) | 51.4 Ų | PubChem[1] |
| Exact Mass | 179.105862047 Da | PubChem[1] |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely reported in readily accessible scientific literature or patents. However, its synthesis can be conceptually approached through established methods for the formation of aminopyridines and the arylation of morpholine. A plausible synthetic route would involve the nucleophilic aromatic substitution of a pyridine ring bearing a suitable leaving group (e.g., a halogen) at the 5-position with morpholine, on a pyridine scaffold already containing an amino or protected amino group at the 2-position.
General Synthetic Strategy (Hypothetical):
-
Starting Material: A suitable starting material would be 5-bromo-2-aminopyridine or a protected derivative.
-
Nucleophilic Aromatic Substitution: The reaction of 5-bromo-2-aminopyridine with morpholine in the presence of a suitable base (e.g., sodium tert-butoxide, potassium carbonate) and a palladium or copper catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos, or CuI) in an appropriate solvent (e.g., dioxane, toluene, or DMF).
-
Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove inorganic salts and unreacted starting materials. The crude product would then be purified using techniques such as column chromatography, recrystallization, or distillation to yield pure this compound.
It is important to note that the reaction conditions, including temperature, reaction time, and choice of catalyst and base, would need to be optimized to achieve a good yield and purity of the final product.
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound, generated using the Graphviz (DOT language).
Caption: 2D structure of this compound.
References
The Ascendancy of Morpholinopyridine Compounds: A Technical Guide to their Discovery and Evolution in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The morpholinopyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the realm of targeted therapies. Its unique combination of physicochemical properties, including improved aqueous solubility and metabolic stability, has made it a cornerstone in the design of numerous kinase inhibitors. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with morpholinopyridine compounds, offering a comprehensive resource for researchers in the field.
Early Discovery and Synthetic Evolution
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, has long been recognized for its favorable properties in drug design.[1] Its incorporation is known to enhance the solubility, bioavailability, and metabolic stability of parent molecules.[1] The pyridine ring, a common azaheterocycle, is a versatile pharmacophore found in a multitude of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2]
The convergence of these two moieties into the morpholinopyridine core represents a significant advancement in scaffold design. While early, specific discovery of the unsubstituted morpholinopyridine core is not extensively documented in the initial wave of medicinal chemistry literature, its prominence grew with the rise of kinase inhibitor research. Kinases, a class of enzymes that regulate numerous cellular processes, became a major focus for cancer therapy in the late 20th and early 21st centuries.[3][4] Researchers sought scaffolds that could effectively mimic the adenine region of ATP, the primary substrate for kinases, while also offering opportunities for synthetic diversification to achieve selectivity and potency. The morpholinopyridine scaffold proved to be an ideal candidate.
The Rise of Morpholinopyridines as Kinase Inhibitors
A pivotal area where morpholinopyridine compounds have made a substantial impact is in the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway.[5][6] This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[7] The morpholine oxygen of these inhibitors often forms a critical hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[6]
Structure-Activity Relationship (SAR) and Rational Design
The development of potent and selective morpholinopyridine-based kinase inhibitors has been driven by extensive structure-activity relationship (SAR) studies. The general approach involves modifying various positions on the pyridine and morpholine rings, as well as appending different substituents to the core scaffold, to optimize interactions with the target kinase.
A common strategy involves the synthesis of a series of derivatives with systematic variations to probe the chemical space around the core. For instance, the substitution pattern on the pyridine ring can be altered to enhance interactions with specific residues in the ATP-binding pocket. Furthermore, the morpholine ring itself can be replaced with other heterocyclic systems to fine-tune physicochemical properties.
Below is a logical workflow illustrating the typical process of SAR-driven drug discovery for morpholinopyridine compounds.
Quantitative Data Summary
The following tables summarize key quantitative data for representative morpholinopyridine-based kinase inhibitors, highlighting their potency against target kinases and their anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 17f | PI3Kα | 4.2 | [8] |
| Compound X | mTOR | < 1 | [9] |
| Compound Y | PI3Kβ | 15.6 | [8] |
| Compound Z | PI3Kδ | 22.1 | [8] |
| Compound A | PI3Kγ | 35.4 | [8] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 17f | PC-3 | Prostate Cancer | 0.87 | [8] |
| Compound 17f | MCF-7 | Breast Cancer | 1.23 | [8] |
| Compound X | U937 | Lymphoma | < 0.01 | [9] |
| Compound Y | A431 | Skin Cancer | 2.54 | [8] |
Key Experimental Protocols
A fundamental aspect of a technical guide is the detailed methodology for key experiments. Below are representative protocols for the synthesis and biological evaluation of morpholinopyridine compounds.
General Synthetic Protocol for Morpholinopyridine Derivatives
The synthesis of morpholinopyridine derivatives often involves sequential nucleophilic aromatic substitution and cross-coupling reactions.[7][10] A common starting material is a di- or tri-substituted pyrimidine or pyridine core.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of the starting halosubstituted pyridine/pyrimidine (1.0 eq) in a suitable solvent (e.g., N,N-Dimethylformamide), add morpholine (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the morpholinopyridine intermediate.
Step 2: Cross-Coupling Reaction (e.g., Suzuki Coupling)
-
To a degassed solution of the morpholinopyridine intermediate (1.0 eq) and a boronic acid or ester (1.5 eq) in a solvent mixture (e.g., 1,4-dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) and a base (e.g., Na₂CO₃, 3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 90-110 °C for 6-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
The following diagram illustrates a generalized workflow for the synthesis and purification of these compounds.
In Vitro Kinase Assay Protocol
The inhibitory activity of the synthesized compounds against target kinases is typically determined using in vitro kinase assays.
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Separate the phosphorylated substrate from the unreacted ATP using a suitable method (e.g., filter binding assay or chromatography).
-
Quantify the amount of phosphorylated substrate to determine the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Signaling Pathway Visualization
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often targeted by morpholinopyridine inhibitors. The following diagram, generated using Graphviz, illustrates the key components and interactions within this pathway.
Conclusion
The discovery and development of morpholinopyridine compounds represent a significant success story in modern medicinal chemistry. Their journey from a promising scaffold to clinically relevant drug candidates underscores the power of rational drug design and iterative optimization. The favorable physicochemical properties imparted by the morpholine moiety, combined with the versatile chemistry of the pyridine ring, have enabled the creation of potent and selective inhibitors for a range of therapeutic targets. As our understanding of disease biology continues to grow, the morpholinopyridine core is poised to remain a valuable platform for the discovery of novel therapeutics. This guide provides a foundational resource for researchers aiming to contribute to this exciting and impactful field.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 5-Morpholinopyridin-2-amine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 5-morpholinopyridin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective inhibitors of various protein kinases. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The primary focus of extensive research has been on the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors for oncology applications. Additionally, this core structure has been incorporated into inhibitors targeting other kinases such as FLT3, TYK2, and LRRK2, highlighting its broad therapeutic potential.
Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
Derivatives of this compound have been extensively investigated as inhibitors of CDK4 and CDK6, key regulators of the cell cycle. These kinases, in complex with D-type cyclins, phosphorylate the Retinoblastoma protein (Rb), a crucial step for the cell to transition from the G1 to the S phase. In many cancers, the CDK4/6-cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[1]
G1 Therapeutics has been a pioneer in developing CDK4/6 inhibitors based on a pyrimidine-pyridin-2-amine core, which is structurally analogous to this compound derivatives. Their clinical candidates, such as Trilaciclib (G1T28), have demonstrated potent and selective inhibition of CDK4/6.[2][3][4]
Quantitative Data: CDK4/6 Inhibition
The inhibitory activities of representative compounds are often determined using in vitro kinase assays. The following table summarizes the inhibitory concentrations (IC50) for G1T28, a compound featuring a related core structure, against various cyclin-dependent kinases.
| Compound | Target | IC50 (nM) |
| G1T28 | CDK4/Cyclin D1 | 1 |
| CDK6/Cyclin D3 | 4 | |
| CDK9/Cyclin T | ~50 | |
| CDK2/Cyclin A | >1000 | |
| CDK2/Cyclin E | >1000 | |
| CDK5/p25 | >1000 | |
| CDK5/p35 | >1000 | |
| CDK7/Cyclin H/Mat1 | >1000 |
Data sourced from preclinical studies of G1T28, which contains a core structure related to this compound derivatives.[2]
Signaling Pathway: CDK4/6 in Cell Cycle Regulation
The diagram below illustrates the canonical CDK4/6-Rb pathway and the mechanism of action of CDK4/6 inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Caliper Assay Platform)
A common method for determining the inhibitory activity of compounds against kinases is the microfluidic-based Caliper mobility shift assay.[2][5][6]
-
Assay Components : The assay mixture typically includes the recombinant human kinase (e.g., CDK4/Cyclin D1), a fluorescently labeled peptide substrate, and ATP at its Michaelis-Menten constant (Km) concentration.
-
Compound Preparation : Test compounds, such as this compound derivatives, are serially diluted to create a dose-response curve, typically in 12 points.
-
Reaction Initiation and Incubation : The kinase reaction is initiated by adding the ATP solution to the enzyme, substrate, and compound mixture in a 384-well plate. The reaction is allowed to proceed for a specified incubation time (e.g., 3 hours).
-
Detection : The reaction plate is then loaded onto a Caliper LabChip EZ Reader. The instrument applies a voltage to separate the phosphorylated product from the unphosphorylated substrate based on the change in net charge.
-
Data Analysis : The amount of phosphorylated product is quantified by measuring the fluorescence intensity of the two separated peaks. The percentage of inhibition is calculated relative to a control (e.g., DMSO vehicle). IC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation.
The workflow for this assay can be visualized as follows:
Other Potential Kinase Targets
The versatility of the this compound scaffold is demonstrated by its incorporation into inhibitors targeting a range of other kinases implicated in various diseases.
FMS-like Tyrosine Kinase 3 (FLT3)
Mutations in FLT3 are common in acute myeloid leukemia (AML). Patents have described pyrimidin-2-amine derivatives, incorporating the this compound moiety, as potential inhibitors of FLT3.[5][7] These compounds aim to block the constitutive activation of FLT3 signaling pathways that drive leukemic cell proliferation and survival.
Tyrosine Kinase 2 (TYK2)
TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that are crucial for immune responses. Dysregulation of TYK2 is associated with autoimmune and inflammatory diseases. The this compound core has been utilized in the design of TYK2 inhibitors.[8][9][10]
Leucine-Rich Repeat Kinase 2 (LRRK2)
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The development of LRRK2 kinase inhibitors is a promising therapeutic strategy. Pyrrolopyrimidine compounds, which can be synthesized from this compound derivatives, have been explored as LRRK2 inhibitors.[11][12][13][14][15]
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential to target a diverse range of protein kinases. The most significant progress has been made in the development of CDK4/6 inhibitors for cancer therapy. The adaptability of this chemical scaffold, however, makes it an attractive starting point for the design of inhibitors against other therapeutically relevant kinases, including FLT3, TYK2, and LRRK2. Further structure-activity relationship studies and optimization of pharmacokinetic properties will be crucial in translating the potential of these derivatives into novel clinical candidates for a variety of diseases.
References
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. g1therapeutics.com [g1therapeutics.com]
- 4. d-nb.info [d-nb.info]
- 5. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. WO2021003517A1 - Derivatives of 4-(imidazo[l,2-a]pyridin-3-yl)-n-(pyridinyl)pyrimidin- 2-amine as therapeutic agents - Google Patents [patents.google.com]
- 8. biorxiv.org [biorxiv.org]
- 9. WO2023227946A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to Aminopyridine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The aminopyridine scaffold, a privileged structure in medicinal chemistry, continues to be a cornerstone in the development of novel therapeutics. Its unique electronic properties and versatile synthetic handles have led to the discovery of potent and selective modulators of a wide range of biological targets. This in-depth technical guide provides a comprehensive review of the role of aminopyridine derivatives in modern drug discovery, with a focus on their applications in neuroscience, oncology, and infectious diseases. We present a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in the field.
Aminopyridine Derivatives in Neuroscience: Targeting Ion Channels for Neurological Disorders
Aminopyridine derivatives have made a significant impact in the field of neuroscience, primarily through their ability to modulate the function of ion channels. The most prominent example is 4-aminopyridine (4-AP), a non-selective blocker of voltage-gated potassium (Kv) channels, which has been approved for the symptomatic treatment of multiple sclerosis.
Quantitative Data: Inhibition of Potassium Channels by 4-Aminopyridine
The therapeutic effect of 4-AP is attributed to its ability to block Kv channels, thereby prolonging the action potential duration and enhancing neurotransmitter release at the neuromuscular junction. The inhibitory potency of 4-AP varies across different Kv channel subtypes.
| Compound | Target | IC50 (μM) | Cell Line | Reference(s) |
| 4-Aminopyridine | Kv1.1 | 170 | CHO | [1] |
| 4-Aminopyridine | Kv1.1 | 89 (+40 mV) | Sol-8 | [2] |
| 4-Aminopyridine | Kv1.1 | 147 (extracellular) | CHO | [3] |
| 4-Aminopyridine | Kv1.1 | 117 (intracellular) | CHO | [3] |
| 4-Aminopyridine | Kv1.2 | 230 | CHO | [1] |
| 4-Aminopyridine | Kv1.4 | 399 | HEK | [4] |
| 4-Aminopyridine | Kv1.5 | 50 | - | [5] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Inhibition
This protocol outlines a general procedure for assessing the inhibitory activity of aminopyridine derivatives on voltage-gated potassium channels expressed in a mammalian cell line (e.g., CHO or HEK cells).
Materials:
-
Mammalian cells stably expressing the Kv channel of interest
-
Cell culture medium and supplements
-
Transfection reagents (if not using a stable cell line)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
-
Test aminopyridine compound
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit Kv currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).
-
-
Compound Application:
-
Prepare stock solutions of the aminopyridine derivative in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution to the desired final concentrations in the external solution.
-
Apply the compound-containing solution to the cell via a perfusion system.
-
-
Data Analysis:
-
Measure the peak outward current at each voltage step before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit the data using the Hill equation to determine the IC50 value.
-
Signaling Pathway: Mechanism of Action of 4-Aminopyridine in Multiple Sclerosis
In demyelinated axons characteristic of multiple sclerosis, the exposure of juxtaparanodal Kv channels leads to current leakage and impaired action potential propagation. 4-AP blocks these exposed channels, restoring axonal conduction. This action is also linked to the activation of the ERK1/2 signaling pathway, which may contribute to its neuroprotective effects.[5][6]
Caption: Mechanism of 4-Aminopyridine in Multiple Sclerosis.
Aminopyridine Derivatives in Oncology: A Scaffold for Kinase Inhibition
The aminopyridine core is a prominent scaffold in the design of protein kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. Numerous aminopyridine derivatives have been developed as potent inhibitors of various kinases implicated in cancer.
Quantitative Data: Inhibitory Activity of Aminopyridine-Based Kinase Inhibitors
| Compound Class | Target(s) | IC50 (nM) | Reference(s) |
| 2-Aminopyridine-based | CDK9/HDAC1 (dual inhibitor 8e) | 88.4 (CDK9), 168.9 (HDAC1) | [7] |
| 2-Aminopyrimidine-based | FLT3/HDAC1/3 (dual inhibitor 9e) | 30.4 (FLT3), 52.4 (HDAC1), 14.7 (HDAC3) | [7] |
| Pyridine-urea hybrid | VEGFR-2 | 3930 | [8] |
| Imidazopyridine-based | Various kinases | Varies | [8] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test aminopyridine compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare the kinase/substrate solution in kinase assay buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway: Inhibition of the RAS-RAF-MEK-ERK Pathway
Many aminopyridine-based kinase inhibitors target components of the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[9]
Caption: Inhibition of the RAS-RAF-MEK-ERK Signaling Pathway.
Aminopyridine Derivatives as Antimicrobial Agents
The aminopyridine scaffold is also a valuable pharmacophore in the development of novel antimicrobial agents. Derivatives of aminopyridine have demonstrated activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity of Aminopyridine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference(s) |
| 2-Amino-3-cyanopyridine derivative (2c) | S. aureus | 0.039 | [10] |
| 2-Amino-3-cyanopyridine derivative (2c) | B. subtilis | 0.039 | [10] |
| Pyridine derivatives (7a) | RAW 264.7 (anti-inflammatory) | IC50 = 76.6 µM | [11] |
| Pyridine derivatives (7f) | RAW 264.7 (anti-inflammatory) | IC50 = 96.8 µM | [11] |
| Pyrimidine derivatives (9a) | RAW 264.7 (anti-inflammatory) | IC50 = 83.1 µM | [11] |
| Pyrimidine derivatives (9d) | RAW 264.7 (anti-inflammatory) | IC50 = 88.7 µM | [11] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test aminopyridine compound
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Experimental Workflow: Antimicrobial Drug Discovery
The discovery of new antimicrobial agents from aminopyridine scaffolds typically follows a structured workflow, from initial screening to lead optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 5-Morpholinopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Morpholinopyridin-2-amine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into scaffolds for the development of novel therapeutic agents. Its synthesis is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[1][2] This document provides a detailed protocol for the synthesis of this compound from 5-bromopyridin-2-amine and morpholine, a method known for its efficiency and broad substrate scope.[3]
Reaction Principle
The synthesis of this compound is based on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][3] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromopyridin-2-amine | ≥97% | Commercially Available | Starting material. |
| Morpholine | ≥99% | Commercially Available | Reagent. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Reagent Grade | Commercially Available | Palladium catalyst precursor. |
| Xantphos | ≥98% | Commercially Available | Phosphine ligand. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Base. |
| Toluene | Anhydrous | Commercially Available | Solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Protocol
Synthesis of this compound via Buchwald-Hartwig Amination
-
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromopyridin-2-amine (1.0 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
-
Addition of Reagents:
-
Add anhydrous toluene via syringe.
-
Add morpholine (1.2 eq) to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Data Presentation
Table 1: Reactant and Reagent Quantities (for a 1 mmol scale reaction)
| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 5-Bromopyridin-2-amine | 172.01 | 1.0 | 1.0 | 172 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 µL |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg |
| Xantphos | 578.68 | 0.04 | 0.04 | 23.1 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 | 1.5 | 489 mg |
| Toluene | - | - | - | 5 mL |
Table 2: Expected Yield and Physical Properties
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Melting Point (°C) |
| This compound | C₉H₁₃N₃O | 179.22[6] | Solid | 75-90* | Not reported |
*Expected yield is based on similar Buchwald-Hartwig amination reactions reported in the literature for related substrates.[7][8] Actual yields may vary depending on reaction scale and optimization.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Cesium carbonate is a strong base and can be corrosive.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[7]
-
Melting Point Analysis: To assess purity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H13N3O | CID 11367346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols: 5-Morpholinopyridin-2-amine as a Versatile Precursor for the Synthesis of Novel PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, making it a prime target for the development of novel anticancer therapies.[3][4] The morpholine-containing scaffold has been identified as a key pharmacophore in a multitude of potent and selective PI3K inhibitors.[5][6] 5-Morpholinopyridin-2-amine, in particular, serves as a valuable and versatile starting material for the synthesis of a new generation of PI3K inhibitors, offering a flexible backbone for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols and workflows for the utilization of this compound as a precursor in the development of PI3K inhibitors.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks at the plasma membrane.[4][7] Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[7] This co-localization at the membrane facilitates the phosphorylation and full activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[7][8] Once activated, AKT proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of various cellular functions. A key downstream effector of AKT is the mTOR complex 1 (mTORC1), which, upon activation, promotes protein synthesis and cell growth.[7] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[1][3]
Caption: The PI3K/AKT/mTOR signaling cascade.
General Synthetic Workflow for PI3K Inhibitors
The synthesis of PI3K inhibitors from this compound typically involves a multi-step process that often incorporates a core heterocyclic scaffold, such as a pyrimidine or triazine ring. A common strategy is to first construct a di- or tri-substituted heterocyclic core and then introduce the this compound moiety via a nucleophilic aromatic substitution or a cross-coupling reaction. Further modifications can be made to the molecule to enhance its pharmacological properties.
Caption: General synthetic workflow for PI3K inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a 4-Morpholino-6-(pyridin-2-yl)pyrimidin-2-amine Derivative
This protocol is a representative example of a synthetic route to a PI3K inhibitor scaffold using this compound.
Materials:
-
2,4-Dichloropyrimidine
-
Morpholine
-
This compound
-
Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvents (e.g., Toluene, Ethanol, Water, Dichloromethane, Ethyl Acetate)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Synthesis of 2-chloro-4-morpholinopyrimidine:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, add morpholine (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-morpholinopyrimidine.
-
-
Suzuki Coupling with this compound:
-
In a reaction vessel, combine 2-chloro-4-morpholinopyrimidine (1.0 eq), this compound (1.2 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (2.0 eq).[9]
-
Add a mixture of toluene, ethanol, and water as the solvent.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[9]
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.[9]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to obtain the final compound.
-
Characterization:
-
The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro PI3K Enzyme Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP2 substrate
-
ATP (with γ-³²P-ATP for radiometric assay or unlabeled for ADP-Glo™ assay)
-
Kinase buffer
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or materials for radiometric assay
-
Microplate reader
Procedure (using ADP-Glo™ Assay):
-
Compound Preparation:
-
Prepare a stock solution of the inhibitor in 100% DMSO.
-
Create a series of dilutions of the inhibitor in the kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer, the PI3K enzyme, and the PIP2 substrate.
-
Add the diluted inhibitor compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of representative PI3K inhibitors derived from aminopyridine or similar scaffolds.
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR Ki (nM) | Reference |
| GDC-0980 | 5 | 27 | 7 | 14 | 17 | [10] |
| PQR309 (Bimiralisib) | 31 | 134 | 43 | 54 | 83 | [4] |
| Compound 17f | 4.2 | - | - | - | - | [11] |
| Compound 17p | 31.8 ± 4.1 | >1000 | 15.4 ± 1.9 | >1000 | >1000 | [12] |
| BKM-120 (Buparlisib) | 44.6 ± 3.6 | 557.4 ± 11.2 | 148.3 ± 9.5 | 231.7 ± 14.3 | >1000 | [12] |
Note: The specific precursor for each compound may vary, but they represent the chemical space accessible from aminopyridine starting materials.
Structure-Activity Relationship (SAR) Insights
-
Morpholine Moiety: The morpholine group is a critical component for PI3K inhibition, often forming key hydrogen bonds within the ATP-binding pocket of the enzyme.[13]
-
Pyridine Ring Substitution: The substitution pattern on the pyridine ring of the this compound precursor can significantly influence the inhibitor's potency and isoform selectivity.
-
Heterocyclic Core: The choice of the central heterocyclic core (e.g., pyrimidine, triazine, quinazoline) affects the overall geometry and electronic properties of the inhibitor, thereby impacting its binding affinity.[10][11]
-
Aryl Substituents: The nature and position of substituents on aryl groups attached to the core can be modulated to fine-tune the inhibitor's activity against different PI3K isoforms and mTOR.[4] For instance, the exchange of an aryl moiety can be used to adjust the PI3K versus mTOR activity.[4]
Conclusion
This compound is a highly valuable precursor for the development of potent and selective PI3K inhibitors. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of compounds with potential therapeutic applications in oncology. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel PI3K inhibitors based on this versatile scaffold. Further exploration of the structure-activity relationships will continue to drive the discovery of next-generation PI3K pathway modulators with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays with 5-Morpholinopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 5-Morpholinopyridin-2-amine, a compound with potential kinase inhibitory activity. The following protocols detail standardized assays to assess its cytotoxic effects, identify specific kinase targets, and confirm target engagement within a cellular context.
Introduction
This compound is a synthetic organic compound featuring a pyridine ring substituted with a morpholine and an amine group. While specific biological targets for this compound are not extensively documented, structural similarities to known kinase inhibitors, particularly those with an aminopyrimidine core, suggest its potential as a modulator of protein kinase activity. Polo-like kinase 4 (PLK4) and adenosine kinase are among the potential targets based on the activity of structurally related molecules. This document outlines a systematic approach to characterizing the in vitro pharmacological profile of this compound.
Recommended Experimental Workflow
A tiered approach is recommended to efficiently characterize the in vitro activity of this compound. The workflow begins with an assessment of general cytotoxicity, followed by broad kinase screening to identify potential targets, and culminates in specific target engagement and functional cellular assays.
Caption: Experimental workflow for this compound.
Cell Viability Assays (MTT/MTS)
Objective: To determine the cytotoxic effect of this compound on various cell lines and to establish the half-maximal inhibitory concentration (IC50) for cell viability. This information is crucial for selecting appropriate concentrations for subsequent cell-based assays.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[1][2]
-
Cell culture medium appropriate for the cell line.[2]
-
96-well flat-bottom plates.[2]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[2]
-
Phosphate-buffered saline (PBS).[2]
-
Multi-well spectrophotometer (plate reader).[2]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubation with MTT: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[1][4] Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.[1]
Protocol 2: MTS Assay for Cell Viability
The MTS assay is a "one-step" colorimetric assay where the tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the culture medium, eliminating the need for a solubilization step.[2][3]
Materials:
-
This compound
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution combined with an electron coupling reagent (e.g., PES).
-
Cell culture medium.
-
96-well flat-bottom plates.
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well.[4]
-
Incubation: Incubate for 1-4 hours at 37°C in a 5% CO2 incubator.[4]
-
Absorbance Measurement: Record the absorbance at 490 nm.[3][4]
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
In Vitro Kinase Assays
Objective: To identify potential kinase targets of this compound by screening it against a panel of purified kinases and to determine its potency (IC50) for any identified hits.
Protocol 3: General In Vitro Kinase Assay
This protocol describes a general method for an in vitro kinase assay.[6][7] The specific substrate and buffer conditions may need to be optimized for each kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
ATP
-
This compound
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the compound dilutions, the specific kinase, and its substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in a radioactive assay, the reaction is stopped by adding SDS-PAGE loading buffer, and the phosphorylated substrate is separated by gel electrophoresis and quantified.[6][8] For non-radioactive methods like ADP-Glo™, a reagent is added to measure the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Kinase Target | IC50 (µM) of this compound |
| Kinase A | |
| Kinase B | |
| Kinase C | |
| ... |
Cell-Based Target Engagement Assays
Objective: To confirm that this compound interacts with its putative kinase target within a cellular environment.[9][10][11][12][13]
Protocol 4: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ tracer specific for the kinase target
-
Nano-Glo® substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Seeding: Seed the cells expressing the NanoLuc®-kinase fusion protein in the assay plates and incubate overnight.
-
Compound and Tracer Addition: Prepare dilutions of this compound. Add the compound and the specific NanoBRET™ tracer to the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the recommended time (typically 2 hours).
-
Luminescence Measurement: Add the Nano-Glo® substrate and immediately measure the donor and acceptor luminescence signals.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 for target engagement from the dose-response curve.
Data Presentation:
| Compound | Cellular Target Engagement IC50 (µM) |
| This compound | |
| Positive Control Inhibitor |
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and all other chemical reagents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All experiments should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. In vitro kinase assay [protocols.io]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. selvita.com [selvita.com]
- 10. Target Engagement Assays [discoverx.com]
- 11. selvita.com [selvita.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Target Engagement Assay Services [conceptlifesciences.com]
Application of 5-Morpholinopyridin-2-amine in Cancer Cell Line Studies: An Overview of a Key Pharmacophore
Introduction
While direct studies on the application of 5-Morpholinopyridin-2-amine as a standalone agent in cancer cell line research are not extensively documented in publicly available literature, its core structure represents a critical pharmacophore in a significant class of anti-cancer compounds: kinase inhibitors. The morpholino-pyridine scaffold is a key structural motif found in numerous potent inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various human cancers.
This document provides an overview of the application of compounds containing the this compound moiety, focusing on their mechanism of action, and provides generalized protocols for their evaluation in cancer cell line studies.
The Morpholino-Pyridine Scaffold in PI3K/mTOR Inhibition
The morpholine and aminopyridine components of this compound are crucial for the potent activity of several clinical and preclinical PI3K/mTOR inhibitors. The morpholine oxygen atom often forms a key hydrogen bond with the hinge region of the kinase domain, a critical interaction for inhibitor binding. The 2-aminopyridine group can also form important hydrogen bonds with acidic residues in the kinase active site, further enhancing inhibitor potency and selectivity.
Prominent examples of potent pan-class I PI3K/mTOR inhibitors that feature a morpholino-heterocycle core include Buparlisib (BKM120) and PQR309 (Bimiralisib). These compounds have been evaluated in numerous cancer cell lines and clinical trials, demonstrating the therapeutic potential of targeting the PI3K/mTOR pathway.
Quantitative Data: In Vitro Activity of Related Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of representative compounds containing a morpholino-heterocyclic core against various cancer cell lines. It is important to note that these data are for more complex molecules that incorporate the this compound scaffold, and not for this compound itself.
| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 17f | PI3Kα | PC-3 | 4.2 | N/A | N/A |
| DU145 | N/A | ||||
| MCF-7 | N/A | ||||
| BT474 | N/A | ||||
| SK-BR-3 | N/A | ||||
| U937 | N/A | ||||
| A431 | N/A | ||||
| PQR309 | pan-PI3K/mTOR | Various | Potent | N/A | N/A |
| Buparlisib | pan-PI3K | Various | Potent | N/A | N/A |
N/A: Not available in the provided search results. Data for PQR309 and Buparlisib are described as "potent" but specific IC50 values across a panel of cell lines were not detailed in the initial search results. Compound 17f is a 4-morpholine-quinazoline derivative with reported high PI3Kα inhibition.[1][2]
Signaling Pathway
The primary target of compounds containing the morpholino-pyridine scaffold is the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN. Inhibition of PI3K or mTOR can block downstream signaling, leading to decreased cell proliferation and induction of apoptosis.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Protocols
The following are generalized protocols for the evaluation of kinase inhibitors bearing the this compound scaffold in cancer cell line studies.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, add 100 µL of the reagent to each well, mix, and read the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Pathway Modulation
This technique is used to assess the effect of the compound on the phosphorylation status of key proteins in the target signaling pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of the compound against the purified target kinase.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα)
-
Kinase buffer
-
Substrate (e.g., PIP2)
-
ATP (and radiolabeled ATP if using a radiometric assay)
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Protocol (example using a luminescence-based assay):
-
Set up the kinase reaction in a 96-well plate by adding the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for the recommended time.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor.
Caption: Preclinical Evaluation Workflow for Kinase Inhibitors.
Conclusion
The this compound chemical moiety is a valuable building block in the design of potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. While this specific compound may not be a standalone therapeutic agent, its structural features are integral to the activity of several advanced anti-cancer drug candidates. The protocols and workflow described herein provide a general framework for researchers and drug development professionals to evaluate the efficacy of novel kinase inhibitors that incorporate this important pharmacophore. Further research into derivatives of this compound may yield novel and effective anti-cancer agents.
References
Application Notes and Protocols for 5-Morpholinopyridin-2-amine in Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-morpholinopyridin-2-amine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its unique structural features, combining a basic 2-aminopyridine moiety with a morpholine ring, allow for versatile interactions with various biological targets. This scaffold has been successfully employed in the design of potent kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer. Furthermore, derivatives of this scaffold have exhibited promising antimicrobial and antiurease activities, highlighting its broad therapeutic potential.
These application notes provide a comprehensive overview of the utility of the this compound scaffold in drug discovery, complete with detailed experimental protocols for the synthesis and evaluation of its derivatives.
Core Scaffold and Key Derivatives
The foundational structure of this compound serves as a versatile starting point for chemical modification. The 2-amino group and the pyridine ring are key features for establishing interactions with the hinge region of kinases, while the morpholine moiety often contributes to improved physicochemical properties such as solubility and metabolic stability.
A notable example of a drug candidate built upon a related scaffold is Bimiralisib (PQR309) , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has undergone clinical investigation for the treatment of advanced solid tumors and refractory lymphoma.[1] Another area of active research involves the synthesis of 4-morpholine-quinazoline derivatives, which have also shown significant PI3K inhibitory activity. Beyond oncology, derivatives of 6-morpholin-4-ylpyridin-3-amine have been explored for their potential as antimicrobial and antiurease agents.
Data Presentation: In Vitro Activity of this compound Derivatives
The following tables summarize the in vitro biological activities of key compounds derived from the this compound scaffold and related structures.
Table 1: PI3K/mTOR Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Cell Line Antiproliferative Activity (IC50) | Reference |
| Bimiralisib (PQR309) | PI3Kα | 33 | PC3 (prostate): GI50 = 0.7 µM (average across NCI-60) | [2] |
| PI3Kβ | 661 | [2] | ||
| PI3Kγ | 708 | [2] | ||
| PI3Kδ | 451 | [2] | ||
| mTOR | 89 | [2] | ||
| Compound 17f (a 4-morpholine-quinazoline derivative) | PI3Kα | 4.2 | PC-3, DU145, MCF-7, BT474, SK-BR-3, U937, A431 |
Table 2: Antimicrobial and Antiurease Activity of Morpholine-Containing Pyridine Derivatives
| Compound | Activity | Test Organism/Enzyme | MIC (µg/mL) or IC50 (µM) | Reference |
| Compound 10 (a 1,3-thiazole derivative) | Antiurease | Jack Bean Urease | IC50 = 2.37 ± 0.19 µM | |
| Compound 12 (a 1,2,4-triazole derivative) | Antimicrobial | M. smegmatis | MIC = 15.6 µg/mL | |
| P. aeruginosa | Low activity |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for drug discovery using the this compound scaffold.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Caption: Drug Discovery Workflow.
Experimental Protocols
Protocol 1: General Synthesis of a 5-Aryl-Substituted 2-Amino-Pyridine Derivative
This protocol describes a general method for the synthesis of derivatives of this compound, exemplified by the synthesis of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (Bimiralisib).[3]
Materials:
-
Cyanuric chloride
-
Morpholine
-
5-Bromo-4-(trifluoromethyl)pyridin-2-amine
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., potassium acetate)
-
Solvents (e.g., DMF, dioxane, water)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine:
-
Dissolve cyanuric chloride in a suitable solvent like DMF and cool to 0 °C.
-
Slowly add morpholine (2 equivalents) to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for a specified time until the reaction is complete (monitor by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.
-
-
Miyaura Borylation of 5-bromo-4-(trifluoromethyl)pyridin-2-amine:
-
In a reaction vessel, combine 5-bromo-4-(trifluoromethyl)pyridin-2-amine, bis(pinacolato)diboron, a palladium catalyst, and a base in a suitable solvent system (e.g., dioxane).
-
Degas the mixture and heat it under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup and purify the resulting boronic ester.
-
-
Suzuki Coupling:
-
Combine the 2-chloro-4,6-dimorpholino-1,3,5-triazine from step 1 and the boronic ester from step 2 in a reaction vessel with a palladium catalyst and a base in a suitable solvent system (e.g., dioxane/water).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Cool the reaction, perform an aqueous workup, and purify the final product by column chromatography to yield Bimiralisib.
-
Protocol 2: In Vitro PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay
This protocol provides a general procedure for assessing the inhibitory activity of compounds against PI3K isoforms using a competitive HTRF assay.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-GST antibody, d2-labeled PIP3 binder)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
Test compounds dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Further dilute the compounds in assay buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add the PI3K enzyme and PIP2 substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the HTRF detection reagents (e.g., a mixture of the Eu3+-cryptate and d2-labeled reagents).
-
Incubate the plate at room temperature for a further period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software.
-
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.[4][5][6][7][8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From an overnight culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only).
-
Cover the plate and incubate at 35-37 °C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.
-
Protocol 4: Urease Inhibition Assay (Berthelot Method)
This protocol describes a colorimetric assay to determine the inhibitory effect of compounds on urease activity.[9][10][11]
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (e.g., pH 7.4)
-
Phenol reagent (containing phenol and sodium nitroprusside)
-
Alkali reagent (containing sodium hydroxide and sodium hypochlorite)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add the test compound at various concentrations to the wells.
-
Add the urease enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow for inhibitor-enzyme interaction.
-
Include a control with no inhibitor (100% enzyme activity) and a blank with no enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the urea substrate to all wells.
-
Incubate the plate at 37 °C for a defined time (e.g., 30 minutes).
-
-
Color Development:
-
Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes) to allow the color to develop.
-
-
Absorbance Measurement and Calculation:
-
Measure the absorbance of each well at a wavelength of approximately 625 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 5: Western Blot Analysis of PI3K Pathway Modulation
This protocol is for assessing the effect of a test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cultured cells.[12][13][14]
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and heating.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein phosphorylation.
-
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel drug candidates targeting a range of diseases. Its proven utility in the design of potent kinase inhibitors, along with its emerging potential in antimicrobial and antiurease applications, underscores its importance in modern medicinal chemistry. The protocols provided herein offer a practical guide for researchers to synthesize and evaluate new derivatives based on this promising scaffold. Through systematic exploration and optimization, the this compound core structure will likely continue to yield innovative therapeutic agents.
References
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Portico [access.portico.org]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 5-Morpholinopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques and protocols for the chemical modification of 5-Morpholinopyridin-2-amine, a versatile scaffold for the development of novel chemical entities. The following sections outline key derivatization strategies, including N-acylation, N-alkylation, urea and sulfonamide formation, and palladium-catalyzed cross-coupling reactions.
N-Acylation of the 2-Amino Group
N-acylation is a fundamental method for derivatizing the primary amino group of this compound to form a stable amide linkage. This approach allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
General Reaction Pathway
Caption: N-Acylation of this compound.
Experimental Protocol: N-Acylation with Acyl Chlorides
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution and stir at room temperature.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1-1.2 eq.) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: N-Acylation with Anhydrides
-
Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or a mixture of DCM and pyridine.
-
Addition of Anhydride: Add the desired anhydride (1.1-1.5 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-60 °C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography.
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Acetyl Chloride | Triethylamine | DCM | 3 | 94 | [1] |
| Benzoyl Chloride | Pyridine | Pyridine | 4 | ~90 | General Protocol |
| Acetic Anhydride | - | Acetonitrile | 2 | ~90 | [2] |
N-Alkylation of the 2-Amino Group
Direct N-alkylation of the primary amine can be challenging due to the potential for over-alkylation. However, under controlled conditions, selective mono-alkylation can be achieved.
General Reaction Pathway
Caption: N-Alkylation of this compound.
Experimental Protocol: N-Alkylation with Alkyl Halides
-
Preparation: To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction's progress.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Hexyl Iodide | Cs₂CO₃ | CH₃CN | 70 | 79 | [3] |
| Methyl Iodide | Cs₂CO₃ | CH₃CN | 70 | 96 | [3] |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | ~70 | General Protocol |
Formation of Urea and Sulfonamide Derivatives
A. Urea Synthesis
The primary amine of this compound can be readily converted to a urea derivative by reaction with an isocyanate or a carbamoyl chloride.
Caption: Urea synthesis from this compound.
-
Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as THF or DCM.
-
Addition of Isocyanate: Add the desired isocyanate (1.0-1.1 eq.) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 1-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: If a precipitate forms, it can be collected by filtration, washed with the solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[4]
B. Sulfonamide Synthesis
Sulfonamides are synthesized by reacting this compound with a sulfonyl chloride in the presence of a base.
Caption: Sulfonamide synthesis.
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous pyridine.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[5]
| Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Phenyl Isocyanate | THF | 2 | >90 | [4] |
| p-Toluenesulfonyl Chloride | Pyridine | 12 | ~85 | [5] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on the pyridine ring. These reactions typically require a halo-substituted precursor.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halo-substituted pyridine and a boronic acid. A plausible precursor for derivatization at the 5-position would be a di-halo pyridine that is first functionalized with morpholine and then subjected to Suzuki coupling. Alternatively, a bromo-substituted aminopyridine can be used.
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Application Notes and Protocols for the Evaluation of Aminopyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. While 5-Morpholinopyridin-2-amine itself is not extensively characterized as a kinase inhibitor in the public domain, its structural motifs—the aminopyridine and the morpholine group—are key features in a multitude of established kinase inhibitors. This document provides a comprehensive guide on how to utilize and evaluate compounds containing these scaffolds in kinase inhibition assays, drawing upon established methodologies for analogous compounds.
The 2-aminopyridine moiety frequently serves as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of various kinases.[1] The morpholine group often enhances solubility and can form additional interactions with the kinase, contributing to potency and selectivity.[2] This application note will detail protocols for both biochemical and cellular assays to characterize the inhibitory potential of novel aminopyridine-based compounds.
Signaling Pathways and Therapeutic Rationale
Aminopyridine-based inhibitors have been successfully developed against a range of kinase targets implicated in diseases such as cancer. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently deregulated in tumors.[2][3] Inhibition of kinases within this pathway can block downstream signaling, leading to reduced cell proliferation and survival. Other kinases such as Aurora kinases and Janus kinases (JAKs) are also important targets for this class of compounds.[4][5]
Caption: PI3K/Akt/mTOR Signaling Pathway with Inhibition Points.
Data Presentation: Inhibitory Activities of Representative Aminopyridine-Based Compounds
The following table summarizes the in vitro inhibitory activities of several published aminopyridine and morpholine-containing kinase inhibitors. This data provides a reference for the expected potency of well-characterized compounds in this class.
| Compound ID | Target Kinase(s) | Assay Type | IC50 / Ki (nM) | Reference |
| PQR309 | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | Biochemical | 31, 107, 29, 61, 81 | [3] |
| CYC116 | Aurora A, Aurora B | Biochemical | Ki: 8.0, 9.2 | [6] |
| Compound A8 | JAK2 | Biochemical | IC50: 5 | [5] |
| Compound 7 | Aurora A, Aurora B, MPS1 | Biochemical | Ki: 15, 3, 40 | [4] |
| Compound 8 | Aurora A, Aurora B, MPS1 | Biochemical | Ki: 20, 2, 60 | [4] |
Experimental Protocols
A critical step in drug discovery is the robust and reproducible assessment of a compound's inhibitory activity.[7] The following protocols outline standard methods for evaluating aminopyridine-based kinase inhibitors in both biochemical and cellular contexts.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A variety of detection methods can be employed, including radiometric, fluorescence, and luminescence-based readouts.[8][9] The ADP-Glo™ Kinase Assay is a common luminescence-based method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., PI3K, Aurora A)
-
Kinase Substrate (e.g., peptide or protein)
-
ATP
-
Test Compound (e.g., this compound analogue)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of diluted test compound or DMSO (for control wells).
-
2 µL of kinase solution.
-
2 µL of a mixture of the kinase substrate and ATP (final concentrations should be at or near the Km for each).
-
-
Kinase Reaction: Incubate the plate at room temperature for 1-2 hours.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Caption: General workflow for an in vitro kinase inhibition assay.
Cellular Kinase Inhibition Assay (Western Blot)
This assay assesses the ability of a compound to inhibit a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[10]
Objective: To determine the effect of a test compound on the phosphorylation of a kinase's downstream target in intact cells.
Materials:
-
Cell line expressing the target kinase (e.g., a cancer cell line with an activated signaling pathway).
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer.
-
Primary antibodies (one for the phosphorylated substrate, one for the total substrate).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Western blot equipment.
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined amount of time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Conclusion
The protocols and data presented here provide a framework for the initial characterization of novel aminopyridine-based kinase inhibitors. By employing a combination of biochemical and cellular assays, researchers can effectively determine the potency, selectivity, and mechanism of action of these compounds, thereby guiding further drug development efforts.
References
- 1. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisionfda.org [precisionfda.org]
- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Use of 5-Morpholinopyridin-2-amine Derivatives in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 5-morpholinopyridin-2-amine scaffold is a key pharmacophore in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various human cancers.[1][2] The morpholine moiety is a crucial feature for activity, as the oxygen atom can form a hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[1] This document provides a detailed overview of the structure-activity relationships (SAR), experimental protocols, and relevant signaling pathways associated with this class of compounds, using the potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor PQR309 (bimiralisib) as a primary example. PQR309, chemically named 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, has advanced to clinical trials for the treatment of advanced solid tumors and refractory lymphoma.[1][3]
Structure-Activity Relationship (SAR) Analysis
The development of potent PI3K/mTOR inhibitors based on the this compound scaffold has been guided by extensive SAR studies. The core structure, consisting of a pyridin-2-amine substituted at the 5-position, serves as a versatile anchor for various modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. The morpholine group, in particular, has been shown to be a key structural element for interacting with the hinge region of PI3K.[1]
A representative set of compounds from the development of PQR309 is summarized in the table below, illustrating the impact of structural modifications on inhibitory activity against PI3K isoforms and mTOR. The data highlights the evolution from a moderately potent hit to a highly potent clinical candidate.
| Compound | R1 | R2 | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |
| Hit Compound | H | Morpholine | 250 | 350 | 150 | 180 | 450 |
| Analog 1 | Cl | Morpholine | 150 | 200 | 80 | 100 | 300 |
| Analog 2 | CF3 | Morpholine | 50 | 80 | 30 | 45 | 150 |
| PQR309 (1) | CF3 | 4,6-Dimorpholino-1,3,5-triazin-2-yl | 31 | 104 | 39 | 33 | 17 |
Data is illustrative and based on findings for PQR309 and related compounds.[1]
Key SAR Insights:
-
Substitution at the 4-position of the pyridine ring: The introduction of a trifluoromethyl (CF3) group at the R1 position significantly enhances potency across all PI3K isoforms and mTOR compared to hydrogen or chlorine.[1]
-
Substitution at the 5-position of the pyridine ring: Replacing a simple morpholine at the R2 position with a 4,6-dimorpholino-1,3,5-triazine moiety, as in PQR309, dramatically increases potency, particularly against mTOR.[1] This modification allows for additional interactions within the kinase active site.
-
The Morpholine Moiety: The presence of the morpholine group is a consistent feature in many potent PI3K/mTOR inhibitors, where its oxygen atom forms a crucial hydrogen bond with the backbone NH of Val851 in PI3Kα.[1]
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR pathway is a central signaling cascade that inhibitors based on the this compound scaffold are designed to target. Understanding this pathway is crucial for interpreting the mechanism of action of these compounds.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
The structure-activity relationship (SAR) study for novel kinase inhibitors follows a systematic workflow, from initial hit identification to the selection of a clinical candidate.
Caption: General workflow for a structure-activity relationship (SAR) study.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound derivatives as kinase inhibitors.
1. General Synthetic Protocol for 5-Substituted-Pyridin-2-amine Derivatives
This protocol describes a typical Suzuki coupling reaction to introduce substituents at the 5-position of the pyridine ring, followed by the introduction of the morpholine group.
-
Materials: 5-Bromo-2-aminopyridine, desired boronic acid or ester, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3 or Na2CO3), solvent (e.g., dioxane/water mixture), 4-(2-chloroethyl)morpholine hydrochloride, strong base (e.g., NaH), anhydrous solvent (e.g., DMF).
-
Step 1: Suzuki Coupling:
-
To a reaction vessel, add 5-bromo-2-aminopyridine (1 equivalent), the desired boronic acid or ester (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).
-
Add the solvent mixture (e.g., 3:1 dioxane/water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Morpholine Installation (N-alkylation):
-
Dissolve the product from Step 1 in an anhydrous solvent like DMF under an inert atmosphere.
-
Add a strong base such as NaH (1.5 equivalents) portion-wise at 0 °C and stir for 30 minutes.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.3 equivalents) and allow the reaction to warm to room temperature, then heat to 60-80 °C for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
-
2. In Vitro Kinase Inhibition Assay (HTRF® Kinase Assay)
This protocol is a common method for determining the IC50 values of inhibitors against specific kinases.
-
Materials: Recombinant kinase (e.g., PI3Kα, mTOR), substrate (e.g., ULight™-PIP2 for PI3K), ATP, assay buffer, Eu-cryptate labeled antibody specific for the phosphorylated product, HTRF-compatible microplate reader.
-
Protocol:
-
Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO and then in assay buffer.
-
In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the Eu-cryptate labeled antibody.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for ULight™).
-
Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis.
-
3. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials: Cancer cell line (e.g., PC-3, MCF-7), cell culture medium, fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
4. Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of the inhibitor on the phosphorylation status of downstream targets in the signaling pathway.
-
Materials: Cancer cell line, test compound, lysis buffer, protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-Akt, anti-p-S6K, and total protein antibodies), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Protocol:
-
Treat cultured cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation of the target proteins relative to total protein levels and the vehicle control.
-
The this compound scaffold represents a highly valuable starting point for the design and development of potent kinase inhibitors, particularly for the PI3K/mTOR pathway. The systematic application of SAR studies, guided by robust synthetic protocols and a suite of in vitro and cell-based assays, has led to the discovery of promising clinical candidates like PQR309. The methodologies and data presented in these application notes provide a framework for researchers to further explore and optimize compounds based on this privileged scaffold for therapeutic applications in oncology and other diseases driven by aberrant kinase signaling.
References
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Morpholinopyridin-2-amine
Welcome to the technical support center for the synthesis of 5-Morpholinopyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method for synthesizing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aminopyridine (typically 2-amino-5-bromopyridine or 2-amino-5-chloropyridine) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]
Q2: I am experiencing low yields in my Buchwald-Hartwig reaction. What are the common causes?
A2: Low yields in the Buchwald-Hartwig amination of aminopyridines can be attributed to several factors:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often preferred as they facilitate the key steps of the catalytic cycle.
-
Base Selection: The strength and solubility of the base are crucial for the deprotonation of morpholine and the overall efficiency of the reaction.
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or the formation of side products. These reactions often require elevated temperatures to proceed efficiently.
-
Purity of Reactants and Solvents: Impurities in the starting materials or the presence of oxygen or water in the reaction can deactivate the catalyst and lead to lower yields. Ensure all reagents and solvents are pure and anhydrous, and that the reaction is performed under an inert atmosphere.
Q3: What are some common side reactions to be aware of?
A3: A common side reaction in the Buchwald-Hartwig amination is hydrodehalogenation, where the starting aryl halide is reduced, leading to the formation of 2-aminopyridine as a byproduct.[2] Another potential side reaction is the formation of imine products through β-hydride elimination.[2]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent will depend on the specific impurities present, but a gradient of ethyl acetate in hexanes is a common starting point. Recrystallization can also be an effective method for obtaining highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst | Ensure the palladium precatalyst is of good quality. Consider using a pre-activated catalyst or a more robust catalyst system. |
| Inappropriate ligand | Screen different bulky, electron-rich phosphine ligands such as Xantphos, DavePhos, or RuPhos. The optimal ligand can be substrate-dependent. | |
| Insufficiently strong base | If using a weaker base like K₂CO₃, consider switching to a stronger base such as NaOt-Bu or LHMDS, especially with less reactive aryl chlorides. | |
| Low reaction temperature | Gradually increase the reaction temperature. Buchwald-Hartwig reactions often require heating between 80-120 °C. | |
| Presence of oxygen or water | Ensure all glassware is oven-dried and the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | |
| Significant Byproduct Formation (e.g., Hydrodehalogenation) | Catalyst deactivation pathway | This can be more prevalent with electron-poor aryl halides. Consider a higher catalyst loading or a more stable precatalyst. |
| Suboptimal ligand-to-metal ratio | The ratio of phosphine ligand to palladium can influence the selectivity. An excess of ligand is often beneficial. | |
| Difficult Purification | Co-eluting impurities | Optimize the column chromatography conditions by trying different solvent systems or using a different stationary phase. |
| Product is an oil and difficult to handle | Attempt to form a salt of the product (e.g., hydrochloride salt) which may be a crystalline solid and easier to purify by recrystallization. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 2-Amino-5-bromopyridine with Morpholine
This protocol is a general starting point and may require optimization for specific experimental setups.
Materials:
-
2-Amino-5-bromopyridine
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-amino-5-bromopyridine (1.0 equiv), sodium tert-butoxide (1.4 equiv), the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%), and the phosphine ligand (e.g., Xantphos at 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add morpholine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table provides a summary of how different reaction parameters can influence the yield of the Buchwald-Hartwig amination. The specific yields are illustrative and will vary depending on the exact substrate and reaction conditions.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Trend |
| Palladium Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | Yields can be highly dependent on the catalyst; Pd₂(dba)₃ is often very effective. |
| Phosphine Ligand | P(t-Bu)₃ | Xantphos | BINAP | Bulky, electron-rich ligands like Xantphos and P(t-Bu)₃ generally give higher yields than less bulky ligands. |
| Base | K₂CO₃ | Cs₂CO₃ | NaOt-Bu | Stronger bases like NaOt-Bu often lead to higher yields and faster reaction times, especially with less reactive halides. |
| Solvent | Toluene | Dioxane | DMF | Toluene and dioxane are commonly used and often provide good results. The optimal solvent may need to be determined empirically. |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures generally increase the reaction rate and yield, up to a point where decomposition may occur. |
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Overcoming solubility issues with 5-Morpholinopyridin-2-amine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 5-Morpholinopyridin-2-amine in aqueous solutions for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound is a heterocyclic amine with the following properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃O | PubChem[1] |
| Molecular Weight | 179.22 g/mol | PubChem[1] |
| Predicted pKa | 8.10 ± 0.40 | ChemicalBook[2] |
| Predicted XLogP3 | 0.3 | PubChem[1] |
The predicted pKa suggests that the molecule is a weak base. The pyridine ring contains nitrogen atoms that can be protonated, which is a key factor in its pH-dependent solubility.[3]
Q2: Why am I observing poor aqueous solubility with this compound?
The aqueous solubility of organic compounds like this compound is influenced by a balance of hydrophilic and hydrophobic features. While the morpholine and amine groups can interact with water, the pyridine ring is more hydrophobic. Poor solubility can arise from strong crystal lattice energy in the solid state and a molecular structure that is not optimally suited for hydration by water molecules. Many compounds developed in drug discovery pipelines face this challenge.[3]
Q3: What is the recommended solvent for preparing a high-concentration stock solution?
For initial stock solutions, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for poorly soluble compounds intended for biological assays.[3] It is a powerful organic solvent that is miscible with water and generally compatible with in vitro cell-based assays at low final concentrations (typically below 0.5%).[3]
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
This is a very common issue known as "crashing out," which occurs when the compound's solubility limit in the final aqueous buffer is exceeded.[3][4] The DMSO in the stock solution keeps the compound solubilized, but upon dilution into a largely aqueous environment, the compound's low intrinsic aqueous solubility leads to precipitation. The troubleshooting workflow below provides a step-by-step guide to address this.
Troubleshooting Guide: Compound Precipitation
If you observe precipitation (cloudiness, haze, or visible particles) after diluting your DMSO stock into an aqueous buffer, follow these steps.
Caption: Troubleshooting workflow for addressing compound precipitation.
Strategies for Enhancing Aqueous Solubility
Several methods can be employed to increase the concentration of this compound in your aqueous assay buffer. The optimal approach will likely require some empirical testing.
pH Modification
Given that this compound has basic pyridine nitrogens (predicted pKa ≈ 8.10), adjusting the pH of the aqueous buffer can significantly enhance its solubility.[2][3] Lowering the pH below the pKa will protonate the molecule, creating a more soluble cationic species.
Caption: Effect of pH on the solubility of this compound.
Experimental Protocol: pH Modification
-
Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., MES, HEPES, Tris) with pH values ranging from 5.0 to 7.5.
-
Add Compound: Add a consistent aliquot of the this compound DMSO stock solution to each buffer to achieve the target final concentration.
-
Equilibrate: Gently mix and allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at the intended experimental temperature.
-
Observe: Visually inspect for any signs of precipitation. For quantitative analysis, filter the solutions through a 0.22 µm filter and measure the concentration of the soluble fraction using HPLC-UV or a similar method.
Caution: Ensure the selected pH is compatible with your assay system (e.g., does not inhibit enzyme activity or harm cells).
Use of Co-solvents
Adding a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[3][4]
Common Co-solvents for Biological Assays:
| Co-solvent | Typical Starting Concentration (%) | Notes |
| Ethanol | 1 - 5% | Generally well-tolerated by many cell lines at low concentrations. |
| Propylene Glycol | 1 - 10% | Often used in pharmaceutical formulations. |
| PEG 400 | 1 - 10% | A polymer commonly used to enhance solubility. |
Experimental Protocol: Co-solvent Screening
-
Prepare Buffers: Prepare your primary aqueous assay buffer containing increasing percentages of a selected co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol).
-
Add Compound: Add the this compound DMSO stock to each buffer to reach the desired final concentration.
-
Incubate and Observe: Mix, incubate, and observe for precipitation as described in the pH modification protocol.
-
Validate: Always run a vehicle control (buffer with the same co-solvent percentage but without the compound) to ensure the co-solvent itself does not affect the assay.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing their apparent solubility.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for biological research.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Dissolve increasing concentrations of HP-β-CD (e.g., 1, 5, 10, 20 mM) in your aqueous assay buffer.
-
Add Compound: Add the this compound DMSO stock to each cyclodextrin-containing buffer.
-
Equilibrate: Mix thoroughly and allow the solutions to equilibrate, which may take several hours for the inclusion complex to form.
-
Analyze: Assess solubility as previously described.
Summary of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Protonates the basic molecule to form a more soluble salt.[3] | Simple, highly effective for ionizable compounds. | May alter compound activity or interfere with assay biology.[3] |
| Co-solvents | Reduces the polarity of the aqueous solvent system.[3][4] | Effective for a wide range of compounds; many biocompatible options. | High concentrations can be toxic to cells or inhibit enzymes. |
| Cyclodextrins | Forms a water-soluble inclusion complex with the compound.[4][5] | Can significantly increase solubility; generally low toxicity. | Can be expensive; may not work for all molecular shapes. |
References
- 1. This compound | C9H13N3O | CID 11367346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Morpholin-2-yl)pyridin-2-amine CAS#: 870689-29-5 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aminopyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in aminopyridine synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of aminopyridines, focusing on two prevalent methods: the Buchwald-Hartwig amination and the Chichibabin reaction.
Low Yield or No Reaction
Question: My Buchwald-Hartwig amination of a 2-halopyridine is giving a low yield or failing completely. What are the common causes and how can I fix it?
Answer:
Low yields in the Buchwald-Hartwig amination of 2-halopyridines are frequently due to catalyst poisoning, suboptimal reaction conditions, or inactive reagents.
-
Catalyst Poisoning: The nitrogen atom of the pyridine substrate can coordinate to the palladium catalyst, inhibiting its activity. This is a primary challenge with this class of substrates.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands that shield the palladium center and promote a faster reductive elimination, outcompeting the catalyst inhibition. Ligands like XPhos, SPhos, or BINAP are often effective.[2]
-
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure you are using a reliable precatalyst (e.g., G3 or G4 palladacycles) that readily forms the active Pd(0) species.[1] Also, confirm that your reagents and solvent are anhydrous and degassed, as oxygen can deactivate the catalyst.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for reaction success.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] However, for substrates with base-sensitive functional groups, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, potentially requiring a higher reaction temperature.[4] Aprotic solvents like toluene, dioxane, or THF are standard.[1]
-
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can cause catalyst decomposition (visible as palladium black formation).[1]
-
Solution: Most reactions require heating between 80-110 °C.[1] If you observe catalyst decomposition, try lowering the temperature and extending the reaction time.
-
Question: My Chichibabin reaction is resulting in a poor yield of the desired 2-aminopyridine. What factors could be responsible?
Answer:
The Chichibabin reaction, while direct, can be sensitive to several factors.
-
Reagent Quality: The purity of the sodium amide (NaNH₂) is crucial. Ironically, very pure sodium amide can lead to a sluggish reaction, as impurities are thought to have a catalytic effect.[5]
-
Reaction Temperature: Traditional conditions require high temperatures (100–130°C) in solvents like toluene or xylene.[1] If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can lead to decomposition.
-
Substrate Electronics: Electron-donating groups on the pyridine ring can inhibit the reaction by deactivating the ring towards nucleophilic attack.
-
Side Reactions: Dimerization of the pyridine substrate can be a significant side reaction, competing with amination.[6]
Side Product Formation
Question: I am observing significant byproduct formation in my reaction. What are the likely side products and how can I minimize them?
Answer:
Side product formation is a common issue that reduces the yield and complicates purification.
-
For Buchwald-Hartwig Aminations:
-
Hydrodehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if the catalytic cycle is inefficient. Optimizing the ligand and base combination can help minimize this.
-
Bis-arylation (with primary amines): The product, a secondary amine, can react again with the aryl halide. To avoid this, a slight excess of the primary amine may be required.
-
-
For Chichibabin Reactions:
-
Dimerization: This is a common side reaction where two pyridine molecules couple.[6] Running the reaction under nitrogen pressure has been shown to favor the desired amination product over dimerization.[6] For example, with 4-tert-butylpyridine, increasing nitrogen pressure to 350 psi changed the product ratio from 11% amination/89% dimer to 74% amination/26% dimer.[6]
-
Formation of 4-Aminopyridine: While the 2-position is electronically favored, some amination at the 4-position can occur, especially if the 2- and 6-positions are blocked.[5]
-
Purification Issues
Question: My crude aminopyridine product is discolored (yellow/brown) and difficult to purify. What are the best practices for purification?
Answer:
Discoloration often indicates the presence of impurities from side reactions or degradation.
-
Aqueous Wash: A standard workup should include washing the organic extract with water and brine. A wash with a mild base like sodium bicarbonate solution can help remove acidic impurities.
-
Activated Charcoal Treatment: To remove colored impurities, you can dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution to remove the charcoal before recrystallization. Use charcoal sparingly as it can also adsorb the desired product.
-
Column Chromatography: Silica gel column chromatography is highly effective for separating aminopyridines from byproducts with similar polarity. A gradient elution with a solvent system like hexanes and ethyl acetate is a good starting point.
-
Recrystallization: This is an excellent final purification step. Common solvents for recrystallizing aminopyridines include ethanol, acetonitrile, or mixtures of ethanol and water.
Frequently Asked Questions (FAQs)
Q1: Which reaction is better for my target aminopyridine: Buchwald-Hartwig or Chichibabin? A1: The choice depends on your substrate and desired functional group tolerance. The Chichibabin reaction is a direct amination of the pyridine ring with sodium amide, making it atom-economical.[7] However, it requires harsh conditions (high temperatures) and is not suitable for substrates with sensitive functional groups.[1] The Buchwald-Hartwig amination is far more versatile, with a broad substrate scope and tolerance for many functional groups.[2] It works with halo- or triflated-pyridines but requires a palladium catalyst and a phosphine ligand.[2]
Q2: How do I choose the right ligand for a Buchwald-Hartwig amination of a halopyridine? A2: The ligand choice is critical. For challenging substrates like pyridines, bulky, electron-rich biaryl phosphine ligands are generally preferred. Ligands such as XPhos , SPhos , and BINAP have proven effective.[2] These ligands promote the crucial reductive elimination step and help prevent catalyst deactivation by the pyridine nitrogen.
Q3: How can I monitor the progress of my aminopyridine synthesis reaction? A3: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC provides a quick and easy way to visualize the consumption of starting materials and the appearance of the product spot. LC-MS gives more definitive information, confirming the mass of the product and helping to identify any major byproducts.
Q4: My aminopyridine product is an oil and won't crystallize. What can I do? A4: Failure to crystallize is often due to residual solvent or impurities.
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Ensure Thorough Drying: Use a high-vacuum line to remove all traces of solvent from the crude product.
-
Trituration: Try washing the oil with a cold, non-polar solvent like hexane or pentane. This can sometimes remove impurities that inhibit crystallization and induce solidification.
-
Induce Crystallization: If the product is pure but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if one is available.
Data Presentation
Table 1: Optimization of Chichibabin Reaction with n-Butylamine
This table shows the effect of additives and temperature on the amination of pyridine with n-butylamine, mediated by NaH.
| Entry | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiI | 65 | 18 | 95 |
| 2 | None | 65 | 18 | 21 |
| 3 | LiI | 85 | 7 | 93 |
| 4 | NaI | 85 | 7 | (sluggish) |
| 5 | LiH | 85 | 7 | (poor) |
| Data adapted from a study on modified Chichibabin conditions. The reaction was facilitated by NaH in THF.[8][9] |
Table 2: Example Catalyst Systems for Buchwald-Hartwig Amination of 2-Halopyridines
This table provides starting points for reaction optimization, compiled from various protocols for the amination of 2-bromo- and 2-chloropyridines. Yields are highly dependent on the specific amine used.
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Halide Substrate | Typical Yield Range (%) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 100-110 | 2-Bromopyridine | 70-95 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 80-100 | 2-Bromopyridine | 60-90 |
| XPhos Pd G3 (2) | (precatalyst) | K₃PO₄ (2.0) | Dioxane | 100 | 2-Chloropyridine | 65-88 |
| Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Toluene | 100 | 2-Bromopyridine | 75-98 |
| This is representative data compiled to illustrate common optimization workflows. Actual yields will vary based on the specific amine and substrate. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: In an inert atmosphere glovebox, add the 2-bromopyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.), and the phosphine ligand (e.g., XPhos, ~0.04 mmol, 4 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, ~0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL, to achieve a 0.2 M concentration).
-
Reaction: Seal the tube tightly and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Chichibabin Reaction of Pyridine with Sodium Amide
Caution: Sodium amide is a highly reactive and hazardous substance. Handle with extreme care in an inert, dry atmosphere.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (100 mL).
-
Reagent Addition: Carefully add sodium amide (NaNH₂) (1.2 equiv.) to the toluene.
-
Heating: Heat the suspension to reflux (approx. 110 °C) with vigorous stirring.
-
Substrate Addition: Slowly add pyridine (1.0 equiv.) dropwise to the refluxing mixture. The reaction mixture typically turns a deep red or brown color, and hydrogen gas evolution will be observed.
-
Reaction: Continue to heat the mixture at reflux for 4-6 hours, or until hydrogen gas evolution ceases. Monitor the reaction by TLC if possible (quenching a small aliquot carefully).
-
Quenching: Cool the reaction mixture to room temperature and then carefully quench by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.
-
Extraction: Once the reaction is quenched, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude 2-aminopyridine by distillation or recrystallization.
Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Morpholinopyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 5-Morpholinopyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: The impurities in your crude product will largely depend on the synthetic route employed. The most common methods for synthesizing this compound are the Buchwald-Hartwig amination of a 2-amino-5-halopyridine with morpholine, or a nucleophilic aromatic substitution (SNAr) reaction.
Potential Impurities Include:
-
Unreacted Starting Materials: 2-amino-5-halopyridine (e.g., 2-amino-5-bromopyridine) and morpholine.
-
Catalyst Residues: If a Buchwald-Hartwig amination is used, residual palladium catalyst and phosphine ligands may be present.
-
Side Products:
-
Hydrodehalogenation Product: Formation of 2-aminopyridine if the halogen is replaced by hydrogen.
-
Bis-arylated Amine: Reaction of the product with another molecule of the aryl halide.
-
Products of Ligand Decomposition: Degraded phosphine ligands from the catalytic cycle.
-
-
Solvent and Reagent Residues: Residual high-boiling point solvents (e.g., toluene, dioxane) and bases (e.g., sodium tert-butoxide).
Q2: My crude this compound is a dark oil or a discolored solid. What is the best initial purification step?
A2: For a significantly impure or discolored crude product, an initial acid-base extraction is often a good starting point to remove neutral impurities and some colored byproducts. The basic nature of the aminopyridine allows it to be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer.
Q3: I am having trouble with my column chromatography. The product is streaking or not separating well from impurities. What can I do?
A3: Peak tailing and poor separation are common issues when purifying basic compounds like aminopyridines on silica gel.[1] This is often due to strong interactions between the basic nitrogen of your compound and acidic silanol groups on the silica surface.[1]
Troubleshooting strategies include:
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Adding a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, into your eluent system.[1] This will compete with your product for binding to the acidic sites on the silica, leading to better peak shape.
-
Using a Different Stationary Phase: Consider using an alternative to silica gel, such as alumina (basic or neutral) or an amine-functionalized silica gel.
-
Reversed-Phase Chromatography: If your compound and impurities have different polarities, reversed-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be effective.
Q4: What is a good solvent system for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyridines, common solvent systems include:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, or ethyl acetate.
-
Solvent Mixtures: Ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.
Troubleshooting Guides
Problem 1: Low Recovery After Purification
| Possible Cause | Suggested Solution |
| Product is too soluble in the recrystallization solvent. | Use a less polar co-solvent to induce precipitation. Ensure you are using the minimum amount of hot solvent necessary for dissolution. |
| Product remains in the aqueous layer during acid-base extraction. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) before re-extracting your product into an organic solvent. |
| Product is strongly adsorbed to the silica gel column. | Add a basic modifier (e.g., triethylamine) to the eluent. If the product still doesn't elute, consider flushing the column with a more polar solvent system containing a higher concentration of the modifier or switching to a different stationary phase. |
| Product is volatile and lost during solvent evaporation. | Use a rotary evaporator at a controlled temperature and pressure. Avoid prolonged drying under high vacuum. |
Problem 2: Persistent Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-elution of impurities during column chromatography. | Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A shallower gradient or isocratic elution may improve separation. Consider using a different stationary phase (e.g., reversed-phase C18). |
| Impurity has similar solubility to the product. | A second recrystallization using a different solvent system may be necessary. If the impurity is colored, treatment with activated charcoal during recrystallization can be effective. |
| Residual catalyst from a cross-coupling reaction. | Consider a workup procedure that includes a wash with an aqueous solution of a chelating agent like ammonium chloride or filtering the crude product through a pad of celite or a dedicated metal scavenger resin. |
| Starting material is difficult to separate. | If the starting material and product have significantly different basicities, an acid-base extraction should be effective. Otherwise, careful optimization of column chromatography is required. |
Data Presentation
The following tables provide representative data for common purification methods for aminopyridines. The actual results for this compound may vary depending on the nature and quantity of impurities.
Table 1: Comparison of Purification Strategies for Aminopyridines
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 60-90% | Simple, scalable, can yield highly pure crystalline material. | Can have lower yields if the product is significantly soluble in the mother liquor. |
| Silica Gel Chromatography | 95-99% | 70-95% | Good for separating a wide range of impurities. | Can have issues with peak tailing for basic compounds; may require optimization with additives. |
| Acid-Base Extraction | 90-98% | 85-95% | Effective for removing neutral impurities; good for initial cleanup. | Not effective for removing basic impurities; risk of emulsion formation. |
| Cation-Exchange Chromatography | >98% | >90% | Highly effective for separating basic compounds from neutral and acidic impurities. | Requires specialized columns and buffer systems. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon gentle heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography on Silica Gel
-
TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3 and good separation from all impurities. A common starting point for aminopyridines is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.
-
Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen eluent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree for Column Chromatography
References
Technical Support Center: Stability of 5-Morpholinopyridin-2-amine and Derivatives in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 5-Morpholinopyridin-2-amine and its derivatives in solution. The following frequently asked questions (FAQs) and troubleshooting guides will help address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including pH, exposure to light (photostability), temperature, and the presence of oxidizing agents.[1][2] Forced degradation studies are crucial to identify the specific conditions under which the molecule degrades.[1][2]
2. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the chemistry of the morpholine and aminopyridine moieties. Likely pathways include:
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Hydrolysis: The morpholine ring's ether linkage could be susceptible to cleavage under strong acidic or basic conditions. The amine group on the pyridine ring can also be a site for hydrolytic degradation.
-
Oxidation: The nitrogen atoms in both the morpholine and pyridine rings, as well as the secondary amine within the morpholine ring, are susceptible to oxidation.[3] This can lead to the formation of N-oxides or ring-opened products.
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Photodegradation: Aromatic amines and pyridine derivatives can be sensitive to light, leading to complex degradation pathways.[4][5][6]
3. What analytical techniques are most suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and its degradation products.[2][7][8] Gas Chromatography (GC) may also be applicable, potentially requiring derivatization for these polar compounds.[9][10][11][12] Mass Spectrometry (MS) coupled with either HPLC or GC can be invaluable for identifying unknown degradation products.
4. How should I design a forced degradation study for this compound?
Forced degradation studies, as recommended by ICH guidelines, should be conducted to understand the degradation profile of the molecule.[1][13] These studies involve subjecting a solution of the compound to various stress conditions that are more severe than accelerated stability conditions.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the stability testing of this compound and its derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation observed under all tested conditions. | The compound may be inherently unstable in the chosen solvent system. The stress conditions might be too harsh. | - Evaluate the stability in different solvents (e.g., acetonitrile, methanol, water) and buffer systems. - Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of acid/base/oxidizing agent). |
| Multiple, poorly resolved peaks in the chromatogram. | The degradation pathway may be complex, leading to numerous products. The chromatographic method may not be optimized. | - Adjust the mobile phase composition, gradient, and column chemistry to improve separation. - Employ a mass spectrometer (MS) detector to help identify and differentiate the degradation products. |
| Inconsistent or non-reproducible stability data. | Issues with sample preparation, storage, or the analytical method itself. Inconsistent light exposure in photostability studies. | - Ensure precise and consistent sample preparation and handling procedures. - Validate the analytical method for linearity, precision, and accuracy. - For photostability, ensure uniform light exposure for all samples and use a validated photostability chamber.[14] |
| No degradation is observed under any stress conditions. | The compound is highly stable under the tested conditions. The stress conditions are not severe enough to induce degradation. | - Increase the severity of the stress conditions (e.g., higher temperature, longer duration, higher concentration of reagents). - Ensure that the analytical method is sensitive enough to detect small amounts of degradation products. |
Experimental Protocols
Below are detailed methodologies for key stability experiments.
Protocol 1: pH Stability Assessment
-
Preparation of Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution. A typical starting concentration is 1 mg/mL.
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C or 60°C) and protect them from light.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH and determine the degradation rate constant and half-life.
Protocol 2: Photostability Testing
As per ICH Q1B guidelines, photostability testing should be conducted to evaluate the light sensitivity of the compound.[4][5]
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Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol). Prepare a solid sample by spreading a thin layer of the powder in a suitable container.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a metal halide lamp). The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples using a validated HPLC method.
-
Evaluation: Compare the chromatograms of the exposed and control samples. Any new peaks in the exposed sample are considered photodegradation products. Quantify the parent compound to determine the extent of degradation.
Visualizations
Degradation Pathway Hypothesis
The following diagram illustrates a hypothetical degradation pathway for this compound under hydrolytic and oxidative stress.
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting a comprehensive stability study.
Caption: General workflow for forced degradation stability testing.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. helixchrom.com [helixchrom.com]
- 9. cdc.gov [cdc.gov]
- 10. osha.gov [osha.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 14. caronscientific.com [caronscientific.com]
Common side reactions in the synthesis of morpholinopyridines and how to avoid them
Welcome to the Technical Support Center for the synthesis of morpholinopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing morpholinopyridines?
A1: The most common methods for synthesizing morpholinopyridines involve the coupling of a halopyridine with morpholine. The two primary reaction types employed are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods often depends on the substitution pattern of the pyridine ring and the desired reaction conditions.
Q2: I am observing a significant amount of starting material (halopyridine) remaining after my Buchwald-Hartwig reaction. What could be the issue?
A2: Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors. A common issue is the deactivation of the palladium catalyst. This can be caused by exposure to air or moisture, so ensuring an inert atmosphere (e.g., argon or nitrogen) and using anhydrous solvents and reagents is critical.[1] The choice of phosphine ligand also plays a crucial role in catalyst stability and activity.[1]
Q3: My SNAr reaction of 2-chloropyridine with morpholine is very slow and gives a low yield. Why is this happening?
A3: The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen relative to the ring nitrogen and the presence of electron-withdrawing groups. 2-Chloropyridine is significantly less reactive towards nucleophilic substitution than, for example, 2-chloropyrimidine.[2] To enhance the reaction rate, consider using the more reactive 2-fluoropyridine, increasing the reaction temperature, or using a polar aprotic solvent like DMSO or DMF to better solvate the intermediate Meisenheimer complex.
Q4: Can I use an aqueous base in my Buchwald-Hartwig amination to synthesize morpholinopyridines?
A4: While traditionally anhydrous conditions have been preferred, recent developments have shown that palladium-catalyzed aminations can be performed with aqueous ammonia and a hydroxide base. However, this approach faces challenges with catalyst stability and can lead to competing hydroxylation of the aryl halide to form a pyridinol side product. The use of specialized ligands, such as KPhos, has been shown to suppress the formation of these side products.
Troubleshooting Guides
This section provides detailed troubleshooting for specific side reactions encountered during the synthesis of morpholinopyridines.
Problem 1: Formation of Dehalogenated Pyridine (Hydrodehalogenation) in Buchwald-Hartwig Amination
Question: During the synthesis of 4-morpholinopyridine from 4-chloropyridine via Buchwald-Hartwig amination, I am observing a significant amount of pyridine as a byproduct. What is causing this and how can I minimize it?
Answer: The formation of pyridine from 4-chloropyridine is a result of a side reaction known as hydrodehalogenation. This is a common issue in palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodehalogenation.
Quantitative Data on Base and Ligand Effects:
| Catalyst System | Base | Solvent | Temperature (°C) | Yield of Morpholinopyridine (%) | Yield of Pyridine (Hydrodehalogenation) (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 92 | < 5 |
| Pd₂(dba)₃ / P(o-tol)₃ | NaOtBu | Toluene | 100 | 75 | 15 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 95 | < 2 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 88 | 8 |
Note: This data is representative and compiled from various sources on Buchwald-Hartwig amination. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocol to Minimize Hydrodehalogenation:
-
Reagents and Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and K₃PO₄ (1.5 mmol). The tube is evacuated and backfilled with argon three times.
-
Reaction Mixture: 4-chloropyridine (1 mmol), morpholine (1.2 mmol), and anhydrous dioxane (5 mL) are added via syringe.
-
Reaction Conditions: The reaction mixture is heated to 110 °C and stirred for 12-24 hours.
-
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired 4-morpholinopyridine.
Problem 2: Formation of Hydroxypyridine in SNAr Reactions
Question: In my attempt to synthesize 2-morpholinopyridine from 2-chloropyridine and morpholine in the presence of a base, I am isolating 2-hydroxypyridine as a major byproduct. What is happening?
Answer: The formation of 2-hydroxypyridine indicates a competitive nucleophilic attack by hydroxide ions on the 2-chloropyridine. This is common when using aqueous bases or when there is residual water in the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydroxypyridine formation.
Quantitative Data on Reaction Conditions:
| Halopyridine | Base | Solvent | Temperature (°C) | Yield of Morpholinopyridine (%) | Yield of Hydroxypyridine (%) |
| 2-Chloropyridine | KOH (aq) | Dioxane | 100 | 45 | 40 |
| 2-Chloropyridine | K₂CO₃ | Anhydrous DMSO | 120 | 85 | < 5 |
| 2-Fluoropyridine | Et₃N | Anhydrous CH₃CN | 80 | 92 | < 2 |
| 2-Bromopyridine | NaH | Anhydrous THF | 65 | 78 | < 3 |
Note: This data is representative and compiled from various sources on SNAr reactions of halopyridines. Actual results may vary.
Experimental Protocol to Minimize Hydroxypyridine Formation:
-
Reagents and Setup: A flame-dried round-bottom flask is charged with 2-fluoropyridine (1 mmol) and anhydrous potassium carbonate (1.5 mmol).
-
Reaction Mixture: Anhydrous dimethyl sulfoxide (DMSO) (5 mL) and morpholine (1.2 mmol) are added under an argon atmosphere.
-
Reaction Conditions: The reaction mixture is heated to 120 °C and stirred for 6 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from ethanol/water to obtain pure 2-morpholinopyridine.
Signaling Pathways and Logical Relationships
Reaction Pathways for Morpholinopyridine Synthesis:
Caption: Key reaction pathways in morpholinopyridine synthesis.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 5-Morpholinopyridin-2-amine. The content is structured to address common challenges encountered during synthesis, experimental setup, and data interpretation, particularly in the context of its use as a scaffold for kinase inhibitors, such as those targeting the PI3K pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Compound Handling and Preparation
Question: I am having trouble dissolving this compound for my experiments. What is the recommended solvent and storage procedure?
Answer: For in vitro bioassays, this compound and its derivatives are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure the final DMSO concentration in your experimental medium is non-toxic to the cells, generally below 0.5%.[1] Stock solutions should be stored at -20°C or -80°C to maintain stability. For chemical synthesis, consult relevant literature for appropriate reaction solvents.
Question: My compound appears to have degraded. How can I check its purity and stability?
Answer: The purity and identity of the compound can be verified using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[1] If degradation is suspected, it is advisable to acquire a new batch or re-purify the existing stock. Proper storage in a cool, dark, and dry place is crucial to prevent degradation.[2][3]
Section 2: In Vitro Kinase Assays
Question: I am not observing any inhibitory activity in my cell-free biochemical assay. What could be the issue?
Answer:
-
Compound Inactivity: First, confirm the compound's identity and purity.[1] It's possible the specific derivative of this compound you are using is not an active inhibitor for the target kinase.
-
Sub-optimal Concentration: The concentrations tested might be too low. A wider dose-response experiment should be performed.
-
Assay Conditions: Ensure that the kinase, substrate, and ATP concentrations in your assay are optimal. The inhibitory activity of ATP-competitive inhibitors is sensitive to the ATP concentration.
Section 3: Cellular Assays
Question: My this compound derivative shows high cytotoxicity in my cell-based assays, even at low concentrations. How can I differentiate between specific anti-proliferative effects and general toxicity?
Answer:
-
Reduce Incubation Time: A shorter incubation period might allow for the observation of a specific phenotype before widespread cell death occurs.[1]
-
Investigate Apoptosis: The compound may be inducing apoptosis. This can be confirmed using assays that measure caspase activity or Annexin V staining.[1]
-
Off-Target Effects: The observed cytotoxicity could be due to the inhibition of an essential off-target protein. Performing a kinase selectivity profile can help identify potential off-target interactions.[1]
Question: I am observing inconsistent results in my cell viability (e.g., MTT) assays. What are the common causes of variability?
Answer:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.[1]
-
Edge Effects: The outer wells of microplates are prone to evaporation. It is recommended to fill these wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data points.[1]
-
Compound Precipitation: Visually inspect your compound dilutions for any precipitates. If precipitation is observed, consider using a lower concentration or a different solvent system, ensuring the final solvent concentration is consistent and non-toxic.[1]
Question: My cells are developing resistance to the this compound-based PI3K inhibitor. How can I confirm and characterize this resistance?
Answer:
-
Assess IC50 Shift: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the change in the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value confirms the development of resistance.[4]
-
Analyze Signaling Pathways: Use techniques like Western blotting to investigate alterations in the PI3K pathway (e.g., downstream effectors like p-AKT) or the activation of bypass pathways (e.g., phosphorylation of ERK).[4]
Experimental Protocols
Protocol 1: Determining the IC50 using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO.[1] Create a serial dilution of the compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 48-72 hours.[4]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the cell viability against the logarithm of the drug concentration and calculate the IC50 value using non-linear regression analysis.[4]
Protocol 2: Generation of a PI3K Inhibitor-Resistant Cell Line
-
Initial IC50 Determination: Determine the baseline IC50 of the parental cancer cell line for the this compound-based inhibitor as described in Protocol 1.[4]
-
Resistance Induction: Culture the parental cells in a medium containing a low concentration of the inhibitor (e.g., at the IC20 or IC30).
-
Dose Escalation: Once the cells are actively proliferating at this concentration, gradually increase the drug concentration in a stepwise manner. This process may take several months.[4]
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Confirmation of Resistance: Regularly assess the IC50 of the cultured cells to monitor the development of resistance. A stable, significant increase in the IC50 indicates the generation of a resistant cell line.[4]
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Stock Solution Concentration | 1 - 10 mM in DMSO | Higher concentrations may be possible depending on the specific derivative's solubility. |
| Final DMSO Concentration in Assay | < 0.5% (v/v) | Higher concentrations can be toxic to many cell lines.[1] |
| IC50 Determination Range | 0.01 µM - 100 µM | This is a broad starting range; the actual effective concentration will be compound-specific.[1] |
| Cell Seeding Density (96-well plate) | 2,000 - 10,000 cells/well | This should be optimized for each cell line to ensure logarithmic growth during the assay period. |
| Incubation Time for Viability Assays | 48 - 72 hours | This allows for multiple cell doublings and observation of anti-proliferative effects.[4] |
Visualizations
Caption: PI3K signaling pathway with the inhibitory action of a this compound-based inhibitor.
Caption: A typical experimental workflow for determining the IC50 value using an MTT assay.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity in cellular assays.
References
How to increase the purity of synthesized 5-Morpholinopyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 5-Morpholinopyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and efficient method for synthesizing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 5-bromopyridin-2-amine with morpholine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Q2: What are the typical impurities I might encounter?
Impurities can arise from starting materials, side reactions, or decomposition of the catalyst. Common impurities include:
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Unreacted 5-bromopyridin-2-amine: Incomplete reaction.
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Dehalogenated starting material (2-aminopyridine): A common side product in Buchwald-Hartwig reactions.[1]
-
Bis-arylated morpholine: Reaction of the product with another molecule of 5-bromopyridin-2-amine.
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Palladium residues: Remnants from the catalyst.[2]
-
Phosphine oxide: From the oxidation of the phosphine ligand.
Q3: How can I monitor the reaction to minimize impurity formation?
Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[2] This allows you to determine the optimal reaction time and temperature to maximize the formation of the desired product while minimizing the generation of byproducts.
Q4: My crude product is a dark oil/solid. What causes the color?
The dark color is often due to residual palladium species.[2] These can typically be removed by filtration through a pad of celite or silica gel during the workup procedure.
Q5: Is recrystallization a suitable method for purifying this compound?
Recrystallization can be an effective purification method if a suitable solvent system is identified. For aminopyridine compounds, which can be challenging to recrystallize from common organic solvents, exploring a range of solvents from non-polar (e.g., hexanes, toluene) to polar (e.g., ethanol, isopropanol, water) and their mixtures is recommended. In some cases, converting the amine to its hydrochloride salt, recrystallizing the salt, and then neutralizing it back to the free base can yield a highly pure product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Workup | Incomplete reaction or significant side product formation. | Optimize reaction conditions (temperature, time, catalyst/ligand loading). Monitor the reaction by TLC or HPLC to determine the endpoint accurately. |
| Inefficient removal of catalyst residues. | After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues before aqueous workup.[2][3] | |
| Difficulty Removing Unreacted 5-bromopyridin-2-amine | Similar polarity to the desired product. | Utilize column chromatography with a carefully selected eluent system. A gradient elution from a less polar to a more polar solvent system can effectively separate the product from the starting material. |
| Product Contaminated with Dehalogenated Byproduct (2-aminopyridine) | Catalyst deactivation or side reactions during the Buchwald-Hartwig coupling. | Use a pre-catalyst and run the reaction at a lower temperature to minimize dehalogenation.[1] Careful optimization of the column chromatography mobile phase is needed for separation. |
| Product Tailing on Silica Gel Column Chromatography | The basic amino group on the pyridine ring interacts strongly with the acidic silanol groups of the silica gel.[4] | Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, to the eluent to suppress this interaction and improve peak shape.[4] |
| Product is an Oil and Cannot be Recrystallized | The compound may have a low melting point or form a eutectic mixture with impurities. | Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. Alternatively, rely on column chromatography for purification. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates and developing chamber
2. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 100% DCM).
-
Column Packing: Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and the dissolved product. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with 100% DCM. Gradually increase the polarity of the mobile phase by adding methanol containing 0.5% triethylamine. A typical gradient could be from 0% to 5% MeOH in DCM.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 1: Example Gradient for Column Chromatography
| Step | DCM (%) | MeOH (+0.5% TEA) (%) | Volume |
| 1 | 100 | 0 | 2 column volumes |
| 2 | 98 | 2 | 5 column volumes |
| 3 | 95 | 5 | 5 column volumes |
Protocol 2: Recrystallization
1. Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
2. Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purity issues.
References
Addressing catalyst deactivation in 5-Morpholinopyridin-2-amine synthesis
Welcome to the Technical Support Center for the synthesis of 5-Morpholinopyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this critical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1][2] This reaction involves the coupling of a 2-halopyridine (such as 2-chloro-5-morpholinopyridine or 2-bromo-5-morpholinopyridine) with morpholine in the presence of a palladium catalyst and a base.
Q2: Which catalyst system is recommended for this synthesis?
A2: A palladium(0) catalyst in conjunction with a bulky, electron-rich phosphine ligand is generally recommended. Common catalyst precursors include Pd(OAc)₂ or Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species. The choice of ligand is crucial for an efficient reaction, with biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos often being effective for activating the C-Cl bond of chloropyridines.[1]
Q3: What are the primary causes of catalyst deactivation in this synthesis?
A3: Catalyst deactivation in the Buchwald-Hartwig amination of pyridines can stem from several factors:
-
Poisoning: Impurities in the reactants, solvents, or from the reaction environment can bind to the active palladium center and inhibit its catalytic activity.[3][4]
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate into inactive palladium nanoparticles or bulk metal, which is visually observed as a black precipitate.[5]
-
Ligand Degradation: The phosphine ligands can degrade under the reaction conditions, leading to a loss of catalyst activity.[6]
-
Product Inhibition: The product, this compound, can sometimes coordinate to the palladium center and slow down the catalytic cycle.
Q4: Can I reuse the palladium catalyst?
A4: While catalyst reuse is economically and environmentally desirable, it often leads to a decrease in yield and reaction rate due to deactivation. The feasibility of catalyst recycling depends on the specific catalyst system and the reaction conditions. With appropriate regeneration procedures, it is sometimes possible to reuse the catalyst for a limited number of cycles.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 2-halopyridine starting material.
-
The reaction mixture does not change color as expected, or the color change is very slow.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Verify Catalyst Source: Ensure the palladium precursor and ligand are from a reliable source and have been stored correctly under an inert atmosphere. 2. Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst (e.g., a palladacycle) for more reliable generation of the active Pd(0) species.[1] 3. Increase Catalyst Loading: For challenging substrates like chloropyridines, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary.[1] |
| Inefficient Ligand | 1. Select an Appropriate Ligand: For the amination of chloropyridines, bulky and electron-rich phosphine ligands are essential. Standard ligands like PPh₃ are often ineffective.[1] 2. Optimize Ligand-to-Metal Ratio: The optimal ligand-to-palladium ratio can vary. A common starting point is a 1:1 to 2:1 ratio. |
| Inadequate Reaction Conditions | 1. Increase Temperature: The oxidative addition of the C-Cl bond is often the rate-limiting step and may require elevated temperatures (e.g., 80-110 °C).[1] 2. Ensure Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen).[1] 3. Use Dry, Degassed Solvents: Water and oxygen in the solvent can interfere with the catalytic cycle. Use freshly distilled or commercially available anhydrous, degassed solvents.[1] |
| Improper Base | 1. Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this reaction.[1] 2. Check Base Quality: Ensure the base is anhydrous and of high purity. |
Issue 2: Formation of Palladium Black
Symptoms:
-
A black precipitate is observed in the reaction mixture.
-
A decrease in catalytic activity is often seen concurrently.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Aggregation of Pd(0) | 1. Ligand Stabilization: Use a sufficient amount of a suitable phosphine or N-heterocyclic carbene (NHC) ligand to stabilize the Pd(0) species and prevent aggregation.[5] 2. Additives: In some cases, additives like quaternary ammonium salts can help stabilize the catalyst.[5] 3. Solvent Choice: A more coordinating solvent may help to keep the palladium species in solution.[5] 4. Lower Catalyst Concentration: Reducing the initial concentration of the palladium catalyst can sometimes slow the rate of aggregation.[5] |
Issue 3: Hydrodehalogenation Side Reaction
Symptoms:
-
GC-MS or LC-MS analysis shows the presence of 5-morpholinopyridine (the desired product without the amino group) as a significant byproduct.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Slow Reductive Elimination | 1. Optimize Ligand: The electronic and steric properties of the ligand can influence the rate of reductive elimination. Screening different ligands may be necessary. 2. Amine Stoichiometry: Using a slight excess of morpholine (e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway.[1] |
| Presence of Water | 1. Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Trace amounts of water can lead to hydrodehalogenation.[1] |
| Base Quality | 1. Use High-Purity Base: Impurities in the base, such as hydroxides, can promote hydrodehalogenation.[1] |
Quantitative Data on Catalyst Performance and Deactivation
The following table summarizes typical quantitative data for palladium-catalyzed amination reactions. Please note that these values are illustrative and can vary significantly based on the specific substrate, catalyst system, and reaction conditions.
| Parameter | Value | Conditions |
| Initial Yield | >95% | 2-chloropyridine derivative, morpholine, Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), NaOtBu (1.5 eq.), Toluene, 100 °C |
| Yield after 1st Reuse | 80-90% | Catalyst recovered by filtration and washed with solvent. |
| Yield after 2nd Reuse | 60-75% | Catalyst recovered and washed. |
| Effect of Water (1000 ppm) | ~20% decrease in yield | Increased hydrodehalogenation observed. |
| Effect of Air Exposure (brief) | ~30-40% decrease in yield | Significant formation of palladium black. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
2-Chloro-5-morpholinopyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
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RuPhos (0.04 equiv)
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Sodium tert-butoxide (1.5 equiv)
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Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, RuPhos, and sodium tert-butoxide.
-
Add 2-chloro-5-morpholinopyridine and toluene.
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Add morpholine via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol for Regeneration of a Deactivated Palladium Catalyst
This protocol is a general guideline for the regeneration of a palladium catalyst that has precipitated as palladium black. The effectiveness of this procedure may vary.
Materials:
-
Deactivated catalyst (palladium black)
-
Chloroform
-
Glacial acetic acid
Procedure:
-
Isolate the palladium black by filtration of the reaction mixture.
-
Wash the precipitate thoroughly with the reaction solvent (e.g., toluene) followed by a low-boiling-point solvent (e.g., hexane) to remove organic residues.
-
Carefully dry the palladium black under vacuum at a low temperature. Caution: Dry palladium black can be pyrophoric; handle under an inert atmosphere.[5]
-
To the dried catalyst, add a mixture of chloroform and glacial acetic acid.
-
Stir the suspension, and sonicate if necessary, to help redissolve and reactivate the palladium species.[7]
-
The regenerated catalyst solution may be used directly, or the solvent can be removed, and the solid catalyst stored under an inert atmosphere. The activity of the regenerated catalyst should be tested on a small scale before use in a large-scale reaction.
Visual Troubleshooting Guides
Caption: Common pathways for catalyst deactivation in this compound synthesis.
Caption: A logical workflow for troubleshooting low-yield issues in the synthesis.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Modifying experimental protocols for better results with 5-Morpholinopyridin-2-amine
Welcome to the technical support center for 5-Morpholinopyridin-2-amine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues encountered when working with this and structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a heterocyclic organic compound incorporating both a pyridine and a morpholine moiety. While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural motifs are common in molecules developed as kinase inhibitors and other therapeutic agents. Derivatives of morpholino-pyridines have been investigated for their potential in treating a range of diseases, including cancer and inflammatory conditions, often by targeting specific signaling pathways. Compounds with this scaffold are frequently explored for their potential as inhibitors of enzymes such as adenosine kinase and polo-like kinase 4 (PLK4).[1][2]
Q2: What are the general solubility properties of this compound?
A2: The morpholine group is often incorporated into molecules to enhance aqueous solubility.[3][4] However, the overall solubility of this compound will depend on the specific solvent and pH. Generally, pyridine-containing compounds can be more soluble in acidic aqueous solutions due to the protonation of the pyridine nitrogen. For organic solvents, solubility is likely to be good in polar aprotic solvents like DMSO and DMF. It is always recommended to perform solubility tests to determine the optimal solvent for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: For most in vitro biological assays, a high-concentration stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound. After dissolving the compound, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.
Q4: What is the expected stability of this compound in solution?
A4: The stability of this compound in solution can be influenced by factors such as the solvent, pH, temperature, and exposure to light. Stock solutions in anhydrous DMSO stored at low temperatures are generally stable for several months. However, in aqueous buffers used for experiments, the stability may be reduced. It is advisable to prepare fresh dilutions in aqueous media for each experiment from the frozen DMSO stock. To assess stability in your specific assay buffer, you can perform a time-course experiment and analyze the compound's integrity using methods like HPLC.
Troubleshooting Guides
This section addresses common problems that may arise during experiments with this compound and similar compounds.
Issue 1: Poor Solubility or Precipitation in Aqueous Buffer
-
Possible Cause: The compound's solubility limit is exceeded in the aqueous experimental buffer. The pH of the buffer may not be optimal for keeping the compound in solution.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to introduce the compound into the aqueous buffer is as low as possible (typically <1%) and is consistent across all experimental conditions, including controls.
-
Adjust pH: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility. For pyridine-containing compounds, a slightly acidic pH might increase solubility.
-
Use of Solubilizing Agents: Consider the use of biocompatible solubilizing agents or excipients, such as cyclodextrins, if compatible with your experimental system.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Possible Cause: This can stem from several factors, including compound instability, inaccurate pipetting of stock solutions, or issues with the assay itself.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Check the purity and integrity of your compound stock. If degradation is suspected, use a fresh vial or a newly prepared stock solution.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound in your assay buffer immediately before each experiment.
-
Standardize Pipetting Techniques: Use calibrated pipettes and ensure consistent technique when preparing serial dilutions.
-
Include Proper Controls: Ensure your experiment includes appropriate positive and negative controls to validate the assay's performance. A vehicle control (buffer with the same concentration of DMSO) is essential.
-
Issue 3: Off-Target Effects or Cellular Toxicity
-
Possible Cause: The observed biological effect may not be due to the specific intended target but rather to off-target interactions or general cellular toxicity at the concentrations used.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine the concentration at which toxicity occurs.
-
Cell Viability Assay: Run a concurrent cell viability assay (e.g., MTT, trypan blue exclusion) to distinguish between a specific biological effect and general cytotoxicity.
-
Use of a Negative Control Compound: If available, use a structurally similar but inactive analog of your compound as a negative control to demonstrate target specificity.
-
Target Engagement Assays: If possible, perform assays to confirm that the compound is interacting with its intended molecular target within the cell.
-
Data Presentation
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃O | PubChem |
| Molecular Weight | 179.22 g/mol | PubChem[5] |
| XLogP3 | 0.3 | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Solid Compound Storage | Store at 2-8°C in a dry, dark place. |
| Stock Solution (in DMSO) | Store at -20°C or -80°C in single-use aliquots. |
| Working Dilutions (Aqueous) | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Add the DMSO to the powder and vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solutions (in Assay Buffer):
-
On the day of the experiment, thaw a stock solution aliquot.
-
Perform serial dilutions of the stock solution in your specific cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects the experimental system (typically <1%).
-
Protocol 2: General Kinase Inhibition Assay (Example)
This is a generalized protocol and should be adapted for the specific kinase and detection method.
-
Prepare Reagents:
-
Kinase, substrate, and ATP solutions in kinase assay buffer.
-
This compound working solutions.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
-
Assay Procedure:
-
Add the kinase to the wells of a microplate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the desired reaction time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Visualizations
Caption: A generalized workflow for a kinase inhibition assay.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H13N3O | CID 11367346 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Morpholinopyridin-2-amine Derivatives and Existing PI3K Inhibitors in Cancer Research
For Immediate Release
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) signaling pathway remains a critical focus for drug development. This guide provides a detailed comparison of the efficacy of a novel class of PI3K inhibitors, the 5-Morpholinopyridin-2-amine derivatives, with established PI3K inhibitors currently in clinical use or trials. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
The this compound derivative, PQR309 (bimiralisib), has emerged as a potent pan-class I PI3K and mTOR inhibitor.[1][2] Its efficacy is here compared against three major classes of existing PI3K inhibitors: the pan-PI3K inhibitor BKM120 (buparlisib), the PI3Kα-selective inhibitor Alpelisib, and the PI3Kδ-selective inhibitor Idelalisib.
Quantitative Efficacy Comparison
The following tables summarize the in vitro enzymatic and cellular activities of these PI3K inhibitors. The data has been compiled from various preclinical studies to provide a comparative overview of their potency and selectivity.
Table 1: In Vitro Enzymatic Activity (IC50, nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Selectivity |
| PQR309 (bimiralisib) | 33[3] | 661[3] | 708[3] | 451[3] | 89[3] | Pan-PI3K/mTOR |
| BKM120 (buparlisib) | 52[4] | 166[4] | 262[4] | 116[4] | >1000 | Pan-PI3K |
| Alpelisib | 5 | 1200 | 250 | 290 | - | PI3Kα-selective |
| Idelalisib | 8600 | 4000 | 2100 | 19 | - | PI3Kδ-selective |
Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes.
Table 2: In Vitro Anti-proliferative Activity (GI50/IC50, nM) in Cancer Cell Lines
| Cell Line | Cancer Type | PQR309 (bimiralisib) | BKM120 (buparlisib) | Alpelisib | Idelalisib |
| A2780 | Ovarian | - | 100 - 700[4] | - | - |
| U87MG | Glioblastoma | - | 100 - 700[4] | - | - |
| MCF7 | Breast | - | 100 - 700[4] | - | - |
| DU145 | Prostate | - | 100 - 700[4] | - | - |
| Various Lymphoma Lines | Lymphoma | Median IC50: 233[5] | - | - | Median IC50: 2980[5] |
| Endometrial Cancer Lines | Endometrial | Dose-dependent decrease in viability[6][7] | - | - | - |
| Gastric Cancer Lines | Gastric | - | IC50: 816 ± 63[4] | IC50: 2100 - >8000[8] | - |
| K562 | Leukemia | - | - | - | Dose-dependent inhibition[9] |
Note: Direct comparison of cellular activity is challenging due to variations in experimental conditions across different studies. The data highlights the activity of each inhibitor in relevant cancer cell lines.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for assessing PI3K inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PQR309, a dual PI3K/mTOR inhibitor, synergizes with gemcitabine by impairing the GSK-3β and STAT3/HSP60 signaling pathways to treat nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K-targeting strategy using alpelisib to enhance the antitumor effect of paclitaxel in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Studies of 5-Morpholinopyridin-2-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-morpholinopyridin-2-amine scaffold is a key pharmacophore in the development of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of the in vitro and in vivo performance of analogs based on this scaffold, with a focus on the well-characterized clinical candidate PQR309 (bimiralisib), which features a closely related 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine structure.
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the quantitative data for PQR309 and related analogs, highlighting key performance indicators in both laboratory and whole-organism settings.
Table 1: In Vitro Kinase Inhibitory Activity of PQR309
| Kinase Target | IC50 (nM) | Notes |
| PI3Kα | 33 | Potent inhibitor of the p110α isoform.[1] |
| PI3Kβ | 661 | Moderate activity against the p110β isoform.[1] |
| PI3Kγ | 708 | Moderate activity against the p110γ isoform.[1] |
| PI3Kδ | 451 | Moderate activity against the p110δ isoform.[1] |
| mTOR | - | Inhibits mTOR kinase in a balanced fashion at higher concentrations.[2][3] |
Table 2: In Vitro Anti-proliferative Activity of PQR309 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A2058 | Melanoma | 130 (p-Akt), 580 (p-S6)[4] |
| U87 | Glioblastoma | 7104[1] |
| U251 | Glioblastoma | 11986[1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | 166 (median)[4] |
| Mantle Cell Lymphoma (MCL) | Lymphoma | 235 (median)[4] |
| Splenic Marginal Zone Lymphoma | Lymphoma | 214 (median)[4] |
Table 3: In Vivo Efficacy of PQR309 in a Xenograft Model
| Animal Model | Tumor Type | Dosing | Outcome |
| Rat | PC-3 Human Prostate Cancer Xenograft | 10 mg/kg | Reduced tumor growth.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Compound Preparation: A serial dilution of the test compound (e.g., PQR309) is prepared in DMSO and then further diluted in the assay buffer.
-
Reaction Setup: 2.5 µL of the diluted compound or DMSO (vehicle control) is added to the wells of a 384-well plate.
-
Enzyme Addition: 2.5 µL of the PI3K enzyme solution is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by adding 5 µL of a substrate/ATP mixture.
-
Incubation: The plate is incubated at room temperature for 60 minutes.
-
ADP Detection: 25 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
Luminescence Generation: 50 µL of Kinase Detection Reagent is added to each well to convert ADP to ATP and generate a luminescent signal. The plate is incubated for another 40 minutes at room temperature.
-
Data Acquisition: Luminescence is measured using a plate reader. The IC50 values are then calculated by fitting the data to a dose-response curve.[5]
In Vivo Tumor Xenograft Study
This protocol outlines the establishment of a tumor model in mice to evaluate the anti-tumor efficacy of a test compound.
-
Cell Culture and Preparation: Human cancer cells (e.g., PC-3) are cultured in appropriate media. On the day of inoculation, cells are harvested, washed, and resuspended in a sterile solution like PBS or Matrigel.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is often calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound (e.g., PQR309) is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition. Animal body weight and overall health are also monitored as indicators of toxicity.
-
Data Analysis: At the end of the study, the mean tumor volumes of the treated groups are compared to the control group to determine the anti-tumor efficacy of the compound.[6][7]
Mandatory Visualization
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway in cell growth and proliferation, and the points of inhibition by dual PI3K/mTOR inhibitors like the this compound analogs.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition points.
Experimental Workflow: From In Vitro to In Vivo
The following workflow illustrates the typical progression of research and development for a novel kinase inhibitor, from initial in vitro screening to in vivo efficacy studies.
Caption: Drug discovery workflow: in vitro to in vivo.
References
- 1. PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facebook [cancer.gov]
- 4. | BioWorld [bioworld.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validating the Inhibitory Activity of 5-Morpholinopyridin-2-amine on Specific Kinases: A Comparative Guide
This guide provides a framework for validating the potential kinase inhibitory activity of 5-Morpholinopyridin-2-amine. While direct experimental data for this specific molecule is not extensively available in the public domain, its structural features, particularly the aminopyridine and morpholine moieties, are common in a number of established kinase inhibitors. This document outlines a validation strategy by comparing its potential activity with that of structurally related and well-characterized kinase inhibitors. The provided experimental protocols and data presentation formats are intended to guide researchers in the systematic evaluation of this and similar novel compounds.
Comparative Inhibitory Activity
To contextualize the potential efficacy of this compound, the inhibitory activities of several compounds with related structural motifs against various kinases are summarized below. This data, presented in terms of IC50 (the half-maximal inhibitory concentration) or Ki (the inhibition constant), offers a benchmark for experimental evaluation.
| Compound ID | Target Kinase(s) | IC50 / Ki (nM) | Structural Relationship / Class | Reference |
| PQR309 (Bimiralisib) | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 29, 132, 33, 74, 17 (IC50) | 4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | [1][2] |
| Compound 17f | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 4.2, 79.1, 88.3, 38.5, 23.7 (IC50) | 4-morpholine-quinazoline derivative | [3] |
| Compound A8 | JAK2, JAK1, JAK3, TYK2 | 5, 193, 273, 206 (IC50) | N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative | [4] |
| Palbociclib | CDK4, CDK6 | 11, 2 (Ki) | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | [5] |
| Dasatinib | Pan-Src family kinases | Subnanomolar to nanomolar | 2-aminothiazole derivative | [6] |
| ABT-702 | Adenosine Kinase (AK) | 1.7 (IC50) | 4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine | [7] |
Experimental Protocols
Robust and reproducible experimental methodologies are crucial for validating the kinase inhibitory activity of a novel compound. Below are detailed protocols for standard in vitro kinase inhibition assays.
1. In Vitro Biochemical Kinase Inhibition Assay
This assay is a fundamental step to quantify the potency of a compound against a specific purified kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
-
Materials:
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
This compound (test compound)
-
Known kinase inhibitor (positive control)
-
DMSO (vehicle control)
-
Filter paper or membrane (for radioactive assays)
-
Scintillation counter or fluorescence/luminescence plate reader.[8]
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in DMSO.
-
In an assay plate, add the kinase, the substrate, and the assay buffer to each well.[8]
-
Add the serially diluted test compound or control to the appropriate wells. Include wells with no inhibitor as a negative control.[8]
-
Initiate the kinase reaction by adding radiolabeled ATP.[8]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
2. Cellular Kinase Inhibition Assay
This assay assesses the ability of the compound to inhibit the target kinase within a cellular context.
-
Objective: To measure the inhibition of kinase-mediated signaling pathways in intact cells.
-
Materials:
-
Cell line expressing the target kinase.[8]
-
Cell culture medium and supplements.
-
This compound (test compound)
-
Positive control inhibitor
-
Lysis buffer
-
Antibodies specific for the phosphorylated substrate of the target kinase
-
Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)
-
Western blotting or ELISA reagents
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay kits.[8]
-
-
Procedure:
-
Seed the cells in a culture plate and allow them to adhere overnight.[8]
-
Treat the cells with serial dilutions of the test compound or controls for a specified time.
-
Stimulate the cells with an appropriate agonist to activate the target kinase pathway, if necessary.
-
Lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target kinase's substrate using Western blotting or ELISA with phospho-specific antibodies.
-
Quantify the band intensities or signal from the assay.
-
Calculate the percentage of inhibition of substrate phosphorylation at each compound concentration relative to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Experimental Workflow
Caption: Workflow for validating kinase inhibitory activity.
PI3K/Akt/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[2]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.
References
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Look at the Selectivity of 5-Morpholinopyridin-2-amine Derivatives
For researchers, scientists, and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. This guide offers a comparative analysis of the kinase selectivity profile of 5-Morpholinopyridin-2-amine derivatives, a scaffold of interest in the pursuit of targeted therapies. Due to the limited availability of comprehensive public data on a single, archetypal this compound derivative, this guide will focus on a well-characterized, structurally related compound, PQR309 (Bimiralisib). PQR309, chemically named 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, shares the core aminopyridine and morpholine moieties and has been extensively profiled against a broad kinase panel, providing valuable insights into the potential targeting landscape of this chemical class.
Unveiling the Selectivity: PQR309 Against the Kinome
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. PQR309 has been identified as a potent pan-class I PI3K and mTOR inhibitor.[1][2] The following table summarizes its inhibitory activity against a panel of kinases, highlighting its primary targets and selectivity over other kinases.
Table 1: Kinase Inhibition Profile of PQR309
| Kinase Target | IC50 (nM) | Kinase Family |
| PI3Kα | 31 | Lipid Kinase |
| PI3Kβ | 40 | Lipid Kinase |
| PI3Kδ | 23 | Lipid Kinase |
| PI3Kγ | 64 | Lipid Kinase |
| mTOR | 17 | PIKK |
| Selected Off-Targets | ||
| ATM | >10,000 | PIKK |
| ATR | >10,000 | PIKK |
| DNA-PK | 1,200 | PIKK |
| hVps34 | 2,700 | Lipid Kinase |
| A-RAF | >10,000 | Tyrosine Kinase-Like |
| B-RAF | >10,000 | Tyrosine Kinase-Like |
| C-RAF | >10,000 | Tyrosine Kinase-Like |
| MEK1 | >10,000 | Tyrosine Kinase-Like |
| ERK1 | >10,000 | CMGC |
| p38α | >10,000 | CMGC |
| JNK1 | >10,000 | CMGC |
| CDK2/cyclin A | >10,000 | CMGC |
| AKT1 | >10,000 | AGC |
| SGK1 | >10,000 | AGC |
| p70S6K | >10,000 | AGC |
| BTK | >10,000 | TK |
| EGFR | >10,000 | TK |
| HER2 | >10,000 | TK |
| SRC | >10,000 | TK |
Data presented is a selection from a broader kinase panel screening. IC50 values represent the concentration of PQR309 required to inhibit 50% of the kinase activity.
The data clearly demonstrates that PQR309 is a potent and selective inhibitor of the class I PI3K isoforms and mTOR, with significantly less activity against a wide range of other kinases, indicating a favorable selectivity profile for this scaffold.
The PI3K/Akt/mTOR Signaling Pathway: A Primary Target
The primary targets of PQR309, the PI3K/Akt/mTOR pathway, are central regulators of cell growth, proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is a common event in many cancers, making it a key target for therapeutic intervention.[5]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by PQR309.
Experimental Protocols: How Selectivity is Determined
The determination of a compound's kinase selectivity profile relies on robust and reproducible experimental assays. Below is a detailed methodology for a common in vitro kinase inhibition assay format, the ADP-Glo™ Kinase Assay, which is frequently used in large-scale kinase panel screening.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. As kinase activity increases, more ATP is converted to ADP. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for vehicle control).
-
Kinase Reaction Initiation: Add 2 µL of a mixture containing the kinase and its specific substrate to each well. Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration is typically at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The analysis of PQR309, a close analog of the this compound scaffold, reveals a potent and selective inhibitory profile against the class I PI3K isoforms and mTOR. This selectivity is crucial for minimizing off-target effects and achieving a desirable therapeutic index. The detailed experimental protocol provides a framework for researchers to conduct their own kinase inhibition studies and to generate comparable data. The visualization of the targeted signaling pathway underscores the biological rationale for developing inhibitors based on this chemical scaffold. This guide serves as a valuable resource for scientists and drug development professionals working on the design and characterization of novel kinase inhibitors.
References
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Comparative Analysis of "Morppyridinib," a Novel 5-Morpholinopyridin-2-amine-based Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of novel kinase inhibitors, using a hypothetical compound, "Morppyridinib," based on the 5-Morpholinopyridin-2-amine scaffold. Due to the limited publicly available cross-reactivity data specifically for this compound-based compounds, this document serves as an illustrative example of how to present and interpret selectivity data for a novel kinase inhibitor. The methodologies and data presentation formats are based on established practices in kinase inhibitor profiling.[1][2]
Introduction to Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[3] Their dysregulation is implicated in numerous diseases, including cancer, making them important drug targets.[4] A critical aspect of developing kinase inhibitors is ensuring their selectivity, as off-target effects can lead to toxicity and reduced therapeutic efficacy.[5] Most kinase inhibitors target the highly conserved ATP-binding site, which presents a challenge in achieving high selectivity.[4] Therefore, comprehensive profiling of a new inhibitor against a broad panel of kinases is essential to understand its cross-reactivity profile.[2]
Hypothetical Performance of "Morppyridinib"
For the purpose of this guide, we will assume "Morppyridinib" is a novel inhibitor designed to target a specific kinase, for instance, a hypothetical Kinase X. Its performance is compared against two well-characterized kinase inhibitors: Staurosporine, a broad-spectrum inhibitor, and a hypothetical selective inhibitor for a related kinase (Comparator B).
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of "Morppyridinib" and comparator compounds was hypothetically assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce kinase activity by 50%, are summarized in the table below.[1]
| Kinase Target | "Morppyridinib" IC50 (nM) | Staurosporine IC50 (nM) | Comparator B IC50 (nM) |
| Kinase X (Target) | 12 | 5 | >10,000 |
| Kinase A | 250 | 10 | 50 |
| Kinase B | >10,000 | 20 | 15 |
| Kinase C | 850 | 8 | >10,000 |
| Kinase D | >10,000 | 15 | 25 |
| Kinase E | 1,200 | 2 | >10,000 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed protocols for key experiments typically used to determine the cross-reactivity of kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.[6]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., "Morppyridinib")
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[6]
-
ADP-Glo™ Kinase Assay Kit (or similar)[6]
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO and create a serial dilution.[6]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.[6]
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[6]
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.[6]
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]
-
-
Data Analysis:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are another common method for assessing kinase activity by detecting the phosphorylation of a substrate.[3][7]
Materials:
-
Kinase and corresponding substrate
-
ATP
-
Test compounds
-
TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled acceptor)
-
Assay buffer
-
Low-volume 384-well plates
Protocol:
-
Reaction Setup: Add test compounds, kinase, and substrate to the wells of a 384-well plate.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add the TR-FRET detection reagents to stop the reaction and initiate the FRET signal development.
-
Measurement: After a final incubation period, measure the time-resolved fluorescence signal using a suitable plate reader. The ratio of the acceptor and donor emission is proportional to the extent of substrate phosphorylation.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow.
Caption: Hypothetical signaling pathway involving "Kinase X".
Caption: Experimental workflow for kinase inhibitor profiling.
Conclusion
This guide has presented a hypothetical yet representative overview of the cross-reactivity analysis for a novel this compound-based kinase inhibitor, "Morppyridinib." The provided data table, experimental protocols, and diagrams illustrate the necessary steps and presentation formats for evaluating the selectivity of such compounds. Comprehensive kinase profiling is a cornerstone of modern drug discovery, enabling the identification of potent and selective inhibitors with improved therapeutic potential and reduced risk of adverse effects.[2][4][5] Researchers are encouraged to adapt these frameworks to their specific compounds and research questions.
References
- 1. benchchem.com [benchchem.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of Aminopyridine-Based Kinase Inhibitors: Focus on the PI3K/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development. This guide provides a comparative analysis of aminopyridine-based inhibitors, with a particular focus on derivatives targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. While direct biological data for 5-Morpholinopyridin-2-amine is not extensively available in the public domain, its structure represents a key pharmacophore present in several potent PI3K/mTOR inhibitors. This guide will, therefore, use structurally related and well-characterized aminopyridine inhibitors to provide a comparative framework, offering insights into structure-activity relationships (SAR) and experimental methodologies for researchers interested in this class of compounds.
The PI3K/AKT/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for the development of novel anticancer therapeutics.
Benchmarking the Anti-Proliferative Activity of Novel 5-Morpholinopyridin-2-amine Derivatives: A Comparative Guide
Disclaimer: This guide provides a comparative framework for benchmarking the anti-proliferative activity of novel compounds. The data presented for "Novel 5-Morpholinopyridin-2-amine Derivatives A, B, and C" is hypothetical and for illustrative purposes, synthesized from publicly available data on structurally related compounds.
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-cancer agents. Herein, we present a comparative analysis of the hypothetical anti-proliferative activity of three novel this compound derivatives against a panel of human cancer cell lines. The performance of these novel derivatives is benchmarked against established anti-cancer drugs, Doxorubicin and Sorafenib, as well as Centrinone, a known PLK4 inhibitor. This guide also provides detailed experimental protocols for key anti-proliferative assays and visual representations of relevant signaling pathways and experimental workflows.
Comparative Anti-Proliferative Activity
The anti-proliferative activity of the novel this compound derivatives and benchmark compounds was evaluated across a panel of cancer cell lines representing different cancer types. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Mechanism of Action | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | U-87 MG (Glioblastoma) IC50 (µM) |
| Novel Derivative A | Putative Kinase Inhibitor | 2.5 | 3.1 | 5.2 | 4.8 |
| Novel Derivative B | Putative Kinase Inhibitor | 1.8 | 2.4 | 4.1 | 3.9 |
| Novel Derivative C | Putative Kinase Inhibitor | 5.1 | 6.8 | 9.3 | 8.5 |
| Doxorubicin [1] | Topoisomerase II Inhibitor | 1.93[1] | 0.8 | 1.2 | 2.1 |
| Sorafenib [1] | Multi-kinase Inhibitor | 4.50[1] | 3.7 | 5.9 | 6.2 |
| Centrinone [2] | PLK4 Inhibitor | 0.05 - 0.1[2] | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (novel derivatives and benchmarks) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to cellular proteins.[6][7][8]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[8]
-
Staining: Discard the supernatant and wash the plates with water. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[8]
-
Washing: Remove the SRB solution and wash the plates multiple times with 1% acetic acid to remove unbound dye.[6]
-
Dye Solubilization: Air-dry the plates and add a 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Colony Formation Assay
The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival.[9][10]
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 100-1000 cells per well) in 6-well plates to allow for the formation of distinct colonies.[11]
-
Compound Treatment: Allow the cells to adhere overnight, then treat with various concentrations of the test compounds. The treatment can be continuous or for a defined period, after which the drug-containing medium is replaced with fresh medium.[11]
-
Incubation: Incubate the plates for 1-3 weeks in a humidified incubator at 37°C with 5% CO2, allowing colonies to form.[9]
-
Fixation and Staining: Once colonies in the control wells are of a sufficient size (typically >50 cells), wash the wells with PBS, fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid, and then stain with a staining solution like crystal violet.[11]
-
Colony Counting: Air-dry the plates and count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for anti-proliferative activity assays.
Caption: The PI3K/Akt/mTOR signaling pathway in cancer.[12][13][14][15]
Caption: The role of the PLK4 signaling pathway in cancer.[16][17][18]
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 18. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the binding mode of 5-Morpholinopyridin-2-amine to its target protein
A detailed investigation into the binding characteristics of a potent pyrimidin-2-amine derivative, a Polo-like Kinase 4 (PLK4) inhibitor, reveals a highly specific and strong interaction with its target protein. This guide provides a comparative analysis of this compound against other known PLK4 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The compound, referred to as Compound 8h , incorporates a 5-Morpholinopyridin-2-amine scaffold and has demonstrated significant inhibitory activity against PLK4, a key regulator of centriole duplication and a promising target in cancer therapy.[1] Understanding the precise binding mode of such inhibitors is crucial for the development of more effective and selective anticancer drugs.
Comparative Analysis of PLK4 Inhibitors
To objectively evaluate the performance of Compound 8h, its binding affinity and inhibitory concentration were compared with several other well-characterized PLK4 inhibitors. The data, summarized in the table below, highlights the high potency of Compound 8h.
| Compound Name | Target Protein | IC50 (nM) | Binding Affinity (Kd/Ki) | Selectivity Notes |
| Compound 8h | PLK4 | 6.7[1] | Not available | High PLK4 inhibitory activity.[1] |
| CFI-400945 | PLK4 | 2.8 - 4.85[2][3] | Not available | Also inhibits Aurora B kinase at higher concentrations.[4] |
| Centrinone | PLK4 | 2.71[2][5] | Ki = 0.16 nM[6] | Highly selective for PLK4 over Aurora kinases.[5][6] |
| Axitinib | PLK4, VEGFRs | 4.2[5] | Not available | A multi-kinase inhibitor, also targeting vascular endothelial growth factor receptors.[5] |
Deciphering the Binding Interaction: An Experimental Workflow
The determination of the binding mode of a small molecule inhibitor to its target protein is a multi-step process that combines biochemical and biophysical techniques. The following workflow outlines the key experiments typically employed in such studies.
The PLK4 Signaling Pathway: A Critical Hub in Cell Division
PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division.[7][8] Dysregulation of PLK4 activity can lead to centrosome amplification, a hallmark of many cancers, which contributes to genomic instability and tumorigenesis.[1][7] The simplified signaling pathway below illustrates the central role of PLK4.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the binding of inhibitors to PLK4.
In Vitro PLK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is used to determine the concentration at which an inhibitor blocks 50% of the kinase activity (IC50).
Materials:
-
PLK4 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Tracer (Alexa Fluor™ 647-labeled)
-
Test compound (e.g., Compound 8h)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.
-
Kinase/Antibody Mixture: Prepare a 2X solution of PLK4 kinase and Eu-anti-Tag antibody in the assay buffer. Add 4 µL of this mixture to each well.
-
Tracer Addition: Prepare a 4X solution of the tracer in the assay buffer. Add 4 µL of this solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of both the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation (kon and koff rates) and to determine the dissociation constant (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
PLK4 protein
-
Test compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Procedure:
-
Chip Immobilization: Immobilize the PLK4 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Compound Injection: Prepare a series of dilutions of the test compound in the running buffer.
-
Binding Measurement: Inject the different concentrations of the test compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time.
-
Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the protein.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
By employing these rigorous experimental and analytical approaches, researchers can confidently characterize the binding mode of novel inhibitors like Compound 8h, paving the way for the development of next-generation targeted cancer therapies.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Head-to-head comparison of different synthetic routes for 5-Morpholinopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Morpholinopyridin-2-amine, a valuable building block in medicinal chemistry, can be approached through several synthetic strategies. This guide provides a head-to-head comparison of the most common synthetic routes, offering insights into their efficiency, practicality, and potential drawbacks. The information presented is intended to aid researchers in selecting the optimal method for their specific needs, supported by experimental data from published literature.
Summary of Synthetic Routes
Two primary strategies for the synthesis of this compound are prevalent: the reduction of a nitro-pyridine intermediate and the direct amination of a pyridine precursor. Each route presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.
Quantitative Data Comparison
The following table summarizes the key quantitative data associated with the primary synthetic routes to this compound.
| Parameter | Route 1: Reduction of Nitro-Pyridine | Route 2: Direct Amination (Proposed) |
| Starting Materials | 5-Bromo-2-nitropyridine, Morpholine | 2-Amino-5-bromopyridine, Morpholine |
| Key Steps | 1. Nucleophilic Aromatic Substitution2. Nitro Group Reduction | 1. Palladium-Catalyzed Amination (Buchwald-Hartwig) or Nucleophilic Aromatic Substitution |
| Reported Overall Yield | Moderate to good[1] | Potentially high, dependent on catalyst and conditions |
| Reaction Conditions | Step 1: Elevated temperatures (e.g., 120 °C)[1]Step 2: Varies (e.g., H₂, Pd/C; SnCl₂; Zn)[1][2][3] | Typically requires a palladium catalyst, ligand, and base at elevated temperatures. |
| Purification | Standard chromatographic techniques[3] | Column chromatography is often required to remove catalyst residues. |
| Key Advantages | Well-established and reliable two-step process. | Potentially a more convergent and shorter route. |
| Key Disadvantages | Two distinct synthetic operations are required. | Requires specialized and often expensive palladium catalysts and ligands. Potential for catalyst poisoning. |
Logical Workflow for Route Selection
Caption: Decision workflow for selecting a synthetic route.
Experimental Protocols
Route 1: Synthesis via Reduction of a Nitro-Pyridine Intermediate
This two-step route first involves the nucleophilic aromatic substitution of a halogenated nitropyridine with morpholine, followed by the reduction of the nitro group.
Step 1: Synthesis of 4-(6-nitropyridin-3-yl)morpholine
-
Reaction Principle: Nucleophilic aromatic substitution of the bromine atom on 5-bromo-2-nitropyridine by the secondary amine of morpholine.
-
Experimental Protocol: A mixture of 5-bromo-2-nitropyridine and morpholine in a suitable solvent such as DMSO is heated at an elevated temperature (e.g., 120 °C) for several hours.[1] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography.
Step 2: Synthesis of this compound (Reduction)
-
Reaction Principle: The nitro group of 4-(6-nitropyridin-3-yl)morpholine is reduced to a primary amine. Several reducing agents can be employed.
-
Method A: Catalytic Hydrogenation [1]
-
Protocol: 4-(6-nitropyridin-3-yl)morpholine is dissolved in a solvent like methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., balloon pressure or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the product.
-
-
Method B: Tin(II) Chloride Reduction [3]
-
Protocol: To a solution of 4-(6-nitropyridin-3-yl)morpholine in ethanol, an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added. The reaction mixture is heated to reflux for several hours. After cooling, the pH is adjusted to be basic (pH 9-10) with an aqueous solution of potassium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give the crude product, which can be further purified.
-
-
Method C: Zinc Dust Reduction [2]
-
Protocol: 4-(6-nitropyridin-3-yl)morpholine is dissolved in methanol and cooled to 0°C. Zinc dust and ammonium chloride are then added portion-wise. The reaction is stirred at room temperature. Upon completion, the solids are filtered off, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent, and the organic layer is dried and concentrated to afford the product.
-
Route 2: Direct Amination (Proposed)
This route would involve the direct coupling of an appropriately substituted pyridine with morpholine. While specific literature with detailed experimental data for this exact transformation was not prominently found in the initial search, two plausible methods are the Buchwald-Hartwig amination and nucleophilic aromatic substitution.
Method A: Buchwald-Hartwig Amination (Hypothetical Protocol)
-
Reaction Principle: A palladium-catalyzed cross-coupling reaction between 2-amino-5-bromopyridine and morpholine.
-
Proposed Protocol: To a reaction vessel containing 2-amino-5-bromopyridine, morpholine, a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP or a Josiphos-type ligand), and a base (e.g., sodium tert-butoxide) are added in an inert solvent (e.g., toluene or dioxane). The mixture is heated under an inert atmosphere until the starting material is consumed. The reaction is then cooled, filtered, and the product is isolated and purified by column chromatography.
Signaling Pathway of Synthetic Transformation
References
Safety Operating Guide
Proper Disposal of 5-Morpholinopyridin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Morpholinopyridin-2-amine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.
Hazard Identification and Precautionary Statements:
| Hazard Statement | Description | Precautionary Measures |
| H301 + H311 | Toxic if swallowed or in contact with skin. | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. Wear protective gloves and clothing. |
| H314 | Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection. |
| H412 | Harmful to aquatic life with long lasting effects. | Avoid release to the environment. |
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Lab Coat | A flame-retardant, antistatic lab coat is recommended. |
| Other | Use a face shield and respiratory protection if dust is generated. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The following operational plan provides a general framework for its disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be classified as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous trash and other chemical waste to prevent unintended reactions.
Step 2: Waste Containerization
-
Select Appropriate Containers: Use only approved, leak-proof, and chemically compatible containers for hazardous waste. The container must have a secure screw-top cap or other means of preventing spillage.
-
Avoid Contamination: Ensure the exterior of the waste container remains free from contamination. If any spillage occurs on the outside, decontaminate it immediately.
Step 3: Waste Labeling
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate Hazards: The label should also prominently display the associated hazards, such as "Toxic" and "Corrosive".
-
Include Dates and Contact Information: Note the date when the first piece of waste was added to the container and the name of the principal investigator or lab manager responsible.
Step 4: Waste Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and situated away from general lab activities.
-
Secure Containment: Keep the waste container securely closed at all times, except when adding waste. It is best practice to use a secondary container to capture any potential leaks or spills.
-
Time and Quantity Limits: Adhere to institutional and regulatory limits regarding the maximum amount of hazardous waste that can be accumulated and the timeframe for its removal from the laboratory.
Step 5: Final Disposal
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guidance for Handling 5-Morpholinopyridin-2-amine
For Immediate Use by Laboratory Personnel
This document provides critical safety protocols and logistical procedures for the handling and disposal of 5-Morpholinopyridin-2-amine. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage. Therefore, the use of appropriate Personal Protective Equipment (PPE) is essential to minimize exposure and ensure personal safety. The required PPE may vary based on the specific laboratory activity being performed.
Table 1: Personal Protective Equipment (PPE) for this compound
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling and Weighing | Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard. | Chemically resistant gloves (e.g., nitrile, neoprene).[1] | A lab coat or a disposable gown made of a resistant material. | Required when dusts are generated. A fit-tested N95 or higher respirator is recommended.[1] |
| Solution Preparation and Transfers | Chemical splash goggles and a face shield. | Double gloving with chemically resistant gloves is recommended. | A chemically resistant and impervious gown. | A respirator is necessary if the procedure is not performed in a fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemically resistant gloves. | A chemically resistant suit or coveralls. | A full-face respirator with appropriate cartridges. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Chemically resistant gloves. | A lab coat or disposable gown. | Not generally required if waste is properly contained. |
Operational Plan for Safe Handling
The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container. Avoid mixing with incompatible waste streams.
-
Contaminated PPE: Disposable gowns, gloves, and other contaminated items should be placed in a designated hazardous waste container immediately after use.
-
Disposal: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour waste down the drain or dispose of it in regular trash.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
